Pyrido[1,2-e]purin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
172483-76-0 |
|---|---|
Molecular Formula |
C9H7N5 |
Molecular Weight |
185.19 g/mol |
IUPAC Name |
purino[9,8-a]pyridin-4-amine |
InChI |
InChI=1S/C9H7N5/c10-8-7-9(12-5-11-8)14-4-2-1-3-6(14)13-7/h1-5H,(H2,10,11,12) |
InChI Key |
YPBUXUUFQBHRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N=CN=C3N2C=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Pyrido[1,2-e]purin-4-amine Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of Pyrido[1,2-e]purin-4-amine and its derivatives. This class of nitrogen-containing heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential antitumor and antimicrobial applications.[1][2] This document outlines the key experimental methodologies, presents structural data in a clear, comparative format, and visualizes the synthetic and analytical workflows.
Introduction to Pyrido[1,2-e]purines
The Pyrido[1,2-e]purine scaffold is a fused heterocyclic system consisting of pyrimidine and imidazole rings merged with a pyridine ring.[1] This structure is a purine analog and its derivatives have been investigated for various therapeutic properties.[1] Notably, derivatives of this scaffold have been synthesized and evaluated as inhibitors of Flavin-Dependent Thymidylate Synthase (FDTS) in Mycobacterium tuberculosis and as potential inhibitors of the main protease of SARS-CoV-2.[2][3] The 4-amino substituted variant, this compound, has been specifically studied for its interaction with DNA, highlighting its potential as a novel antineoplastic agent.[4]
Synthesis of the Pyrido[1,2-e]purine Core
The synthesis of the Pyrido[1,2-e]purine scaffold can be achieved through a multi-step process. One common approach involves a two-step, one-pot reaction starting from 2,4-dichloro-5-amino-6-methylpyrimidine and pyridine, which undergoes reflux conditions to yield the tricyclic core.[3] Further derivatization can be achieved by substituting the chlorine atom with various secondary amines.[3]
Another synthetic route to a related dione scaffold, pyrido[1,2-e]purine-2,4(1H,3H)-dione, involves a successive double cyclization starting from aminopyridine derivatives.[5] Modifications at the N1 and N3 positions of the purine scaffold have been explored using organopalladium cross-coupling reactions like the Sonogashira and Suzuki-Miyaura reactions to enhance biological activity.[2][5]
Caption: General Synthesis Workflow for Pyrido[1,2-e]purine Derivatives.
Structural Elucidation of a this compound Derivative
The solution structure of 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol, a derivative of this compound, complexed with a DNA duplex, d(CGATCG)2, has been meticulously resolved using Nuclear Magnetic Resonance (NMR) spectroscopy and restrained molecular dynamics simulations.[4]
Experimental Protocols
NMR Spectroscopy:
-
Sample Preparation: The DNA duplex d(CGATCG)2 and the this compound derivative were prepared in a suitable buffer solution.
-
Data Acquisition: A suite of 2D NMR experiments, including NOESY (Nuclear Overhauser Effect Spectroscopy), TOCSY (Total Correlation Spectroscopy), and COSY (Correlation Spectroscopy), were performed to establish through-space and through-bond proton connectivities.
-
Resonance Assignment: The proton signals of the DNA and the intercalated drug molecule were assigned using established sequential assignment methodologies.
-
Structural Restraints: Interproton distances were derived from the NOESY cross-peak intensities. These distances were used as restraints in the subsequent molecular dynamics simulations.
Restrained Molecular Dynamics Simulations:
-
Model Building: An initial model of the drug-DNA complex was generated.
-
Simulation: The system was subjected to molecular dynamics simulations in a water box, incorporating the distance restraints obtained from the NMR data.
-
Structure Refinement: The resulting trajectories were analyzed to obtain a family of low-energy structures consistent with the experimental data.
Key Structural Findings
The study revealed that the 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol molecule intercalates between the CpG dinucleotide steps of the DNA duplex.[4] Its side chain is positioned in the minor groove of the DNA.[4] The analysis of NMR data indicated a weak stacking interaction between the intercalated ligand and the DNA bases.[4] However, the affinity of the drug for the DNA is enhanced by a hydrogen bond between the hydroxyl group at the end of the intercalant's side chain and the amide group of guanine G6.[4]
Caption: Workflow for the structural elucidation of the drug-DNA complex.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of the Pyrido[1,2-e]purine scaffold have demonstrated notable biological activities. For instance, pyrido[1,2-e]purine-2,4(1H,3H)-dione analogs have been identified as inhibitors of Mycobacterium tuberculosis ThyX.[5] Structure-activity relationship studies on these compounds revealed that substitutions at the N1 and N3 positions significantly influence their inhibitory activity.[5] For example, a phenyl substitution at the C8 position showed promising inhibition.[5]
The following table summarizes the inhibitory activity of selected Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives against M. tuberculosis ThyX.
| Compound | Substitution | % Inhibition at 200 µM |
| 5 | - | 23.1 |
| 6 | - | 33.2 |
| 23a | Phenyl at C8 | 84.3 |
| 23c | Methoxy at para-phenyl | 35.4 |
| 23e | Fluorine at para-phenyl | 43.1 |
| Data sourced from[5] |
Conclusion
The structural elucidation of this compound and its derivatives relies on a combination of advanced synthetic chemistry and powerful analytical techniques, primarily NMR spectroscopy coupled with molecular modeling. The ability of this scaffold to intercalate into DNA provides a molecular basis for its potential as an antineoplastic agent. Furthermore, the amenability of the Pyrido[1,2-e]purine core to chemical modification allows for the exploration of structure-activity relationships, paving the way for the rational design of new therapeutic agents targeting a range of diseases. Future research in this area will likely focus on optimizing the pharmacological properties of these compounds and further exploring their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure-Activity Relationship Studies of Pyrido [1,2- e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[1,2- e]purine: Design and Synthesis of Appropriate Inhibitory Candidates against the Main Protease of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution structure of 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol intercalated in the DNA duplex d(CGATCG)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Biological Investigation of Pyrido[1,2-e]purin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[1,2-e]purine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, suggesting a potential for diverse biological activities. While extensive research exists for various derivatives, this guide focuses on the specific, yet lesser-documented, compound Pyrido[1,2-e]purin-4-amine. Due to the limited publicly available data on this exact molecule, this document provides a comprehensive overview of its predicted chemical properties, alongside detailed, generalized experimental protocols for its synthesis and characterization based on established methods for analogous structures. Furthermore, we present a hypothetical signaling pathway and a corresponding experimental workflow to guide future research into its potential biological effects, such as DNA intercalation and cell cycle modulation.
Core Chemical Properties
| Property | Value (for 4H-Pyrido[1,2-a]pyrimidin-4-one) | Reference |
| Molecular Weight | 146.15 g/mol | [1] |
| XLogP3 | 0.2 | [1] |
| Exact Mass | 146.048012819 Da | [1] |
| Topological Polar Surface Area | 32.7 Ų | [1] |
Note: These values are for a related compound and should be considered as estimations for this compound.
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound can be approached through multi-step reactions, often involving the construction of the fused heterocyclic system. The following is a generalized protocol based on the synthesis of similar pyridopyrimidine derivatives.
General Synthesis of a Pyrido[1,2-a]pyrimidine Scaffold
A common method for the synthesis of the pyridopyrimidine core involves the reaction of an aminopyridine with a suitable three-carbon synthon.
Materials:
-
2-Aminopyridine derivative
-
Active methylene compound (e.g., malononitrile, cyanoacetamide)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of the 2-aminopyridine derivative (1 equivalent), the active methylene compound (1 equivalent), and ammonium acetate (1.5 equivalents) is refluxed in glacial acetic acid for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The crude product is washed with water and then purified by recrystallization from ethanol to yield the 2-aminopyridine intermediate.
This protocol is a general guideline and may require optimization for specific substrates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to an internal standard (TMS). This technique is used to determine the number and environment of protons in the molecule.
-
13C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
Infrared (IR) Spectroscopy:
-
IR spectra are measured using a Perkin–Elmer Spectrometer. This method helps in identifying the functional groups present in the synthesized compound.
Mass Spectrometry (MS):
-
Mass spectrometry is conducted to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.
Hypothetical Biological Activity and Signaling Pathway
Based on the known activities of related pyridopurines, which include DNA intercalation and inhibition of enzymes like phosphodiesterases, a plausible biological role for this compound could be as a DNA intercalating agent leading to cell cycle arrest and apoptosis.[2][3]
Proposed Signaling Pathway: DNA Intercalation and Apoptosis Induction
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Biological Evaluation
To investigate the proposed biological activity, the following experimental workflow can be employed.
Caption: Experimental workflow for biological evaluation.
Detailed Methodologies
DNA Intercalation Study (NMR Titration):
-
Principle: The interaction of this compound with a short DNA oligonucleotide, such as d(CGATCG)2, can be monitored by 1H NMR spectroscopy.[2] Intercalation will cause significant changes in the chemical shifts of the drug and DNA protons.
-
Protocol:
-
Prepare a solution of the DNA oligonucleotide in a suitable buffer (e.g., phosphate buffer in D2O).
-
Acquire a 1H NMR spectrum of the DNA alone.
-
Add increasing molar equivalents of a stock solution of this compound to the DNA solution.
-
Acquire a 1H NMR spectrum after each addition.
-
Analyze the changes in chemical shifts to determine the binding mode and affinity.
-
Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Protocol:
-
Seed cancer cells (e.g., a human neuroblastoma cell line) in a 96-well plate and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Conclusion and Future Directions
This compound represents an intriguing yet understudied molecule within the broader class of pyridopurines. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for its synthesis, characterization, and biological evaluation. Future research should focus on the definitive synthesis and purification of this compound, followed by a systematic investigation of its biological properties. Elucidating its precise mechanism of action will be crucial for determining its potential as a therapeutic agent. The exploration of structure-activity relationships through the synthesis of novel derivatives could further optimize its biological profile.
References
- 1. 4H-Pyrido[1,2-a]pyrimidin-4-one | C8H6N2O | CID 354785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modulation of intercalating properties of pyrido[1,2-e]purins via side-chain modifications: NMR and MD studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrido[1,2-e]purines: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Core Scaffold and Synonyms
The core chemical structure of interest is Pyrido[1,2-e]purine. This name describes a fused heterocyclic system consisting of a pyridine ring and a purine ring system. Due to the various possible substitution patterns, this class of compounds is often described with more specific nomenclature based on the substituents present.
Synonyms and related terms found in the literature include:
-
Pyridopurines
-
Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives
Synthesis and Experimental Protocols
The synthesis of the Pyrido[1,2-e]purine core and its derivatives has been approached through several synthetic strategies. A common and efficient method involves a two-step, one-pot reaction.[1][2]
General Experimental Protocol for the Synthesis of 2-chloro-4-methylpyrido[1,2-e]purine:
A foundational method for creating the Pyrido[1,2-e]purine scaffold involves the reaction of 2,4-dichloro-5-amino-6-methylpyrimidine with pyridine.[1][2]
Materials:
-
2,4-dichloro-5-amino-6-methylpyrimidine
-
Pyridine (acting as both solvent and reactant)
Procedure:
-
A mixture of 2,4-dichloro-5-amino-6-methylpyrimidine in pyridine is heated under reflux conditions.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess pyridine is removed under reduced pressure.
-
The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the 2-chloro-4-methylpyrido[1,2-e]purine scaffold.
This chloro-substituted intermediate serves as a versatile precursor for the synthesis of a variety of derivatives through nucleophilic substitution reactions at the chlorine position. For instance, various secondary amines can be introduced to generate a library of substituted Pyrido[1,2-e]purine analogs.[1][2]
Biological Activity and Therapeutic Targets
Derivatives of the Pyrido[1,2-e]purine scaffold have been investigated for a range of therapeutic applications, demonstrating their potential as privileged structures in drug discovery.
Antiviral Activity: SARS-CoV-2 Main Protease Inhibition
Recent research has highlighted the potential of Pyrido[1,2-e]purine derivatives as inhibitors of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19.[1][2] The main protease is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. In silico studies, including molecular docking and molecular dynamics simulations, have suggested that morpholine and piperidine-substituted Pyrido[1,2-e]purine derivatives are promising candidates as effective inhibitors of this enzyme.[1][2][3]
Antibacterial Activity: Targeting Mycobacterium tuberculosis
The Pyrido[1,2-e]purine-2,4(1H,3H)-dione scaffold has been identified as a promising starting point for the development of novel inhibitors against Flavin-Dependent Thymidylate Synthase (FDTS) in Mycobacterium tuberculosis.[4] FDTS, encoded by the thyX gene, is an essential enzyme for DNA synthesis in this pathogenic bacterium and is absent in humans, making it a selective and attractive antibacterial target.[4] Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these compounds.[4]
The general workflow for identifying and optimizing these inhibitors is depicted below:
Other Potential Applications
The broader class of pyridopyrimidines, to which Pyrido[1,2-e]purines belong, has been explored for a multitude of other biological activities, including:
-
Anticancer Activity: Targeting various kinases and signaling pathways involved in cancer progression.
-
Anti-inflammatory Properties: Modulating inflammatory responses.
Quantitative Data Summary
The following table summarizes the biological activity of selected Pyrido[1,2-e]purine derivatives and related compounds from the literature.
| Compound Class | Target | Key Findings | Reference |
| Morpholine/piperidine-substituted Pyrido[1,2-e]purine derivatives | SARS-CoV-2 Main Protease | Identified as potential effective inhibitors through in silico studies. | [1][2][3] |
| Pyrido[1,2-e]purine-2,4(1H,3H)-dione analogs | Flavin-Dependent Thymidylate Synthase (M. tuberculosis) | Two initial hits showed 23.1% and 33.2% inhibitory effect at 200 µM. | [4] |
Signaling Pathway
The mechanism of action for Pyrido[1,2-e]purine derivatives often involves the inhibition of key enzymes in pathogenic or disease-related pathways. For example, in the context of Mycobacterium tuberculosis, these compounds can disrupt the DNA synthesis pathway by inhibiting Flavin-Dependent Thymidylate Synthase (FDTS).
This diagram illustrates how Pyrido[1,2-e]purine derivatives can act as inhibitors of FDTS, thereby blocking the conversion of dUMP to dTMP, a crucial step for the synthesis of DNA in Mycobacterium tuberculosis. This disruption of a vital metabolic pathway ultimately leads to an antibacterial effect.
Conclusion
The Pyrido[1,2-e]purine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. With demonstrated potential in antiviral and antibacterial applications, this class of compounds warrants further investigation and optimization. The synthetic accessibility and the potential for diverse functionalization make the Pyrido[1,2-e]purine core an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. Future research will likely focus on expanding the library of derivatives, conducting more extensive biological evaluations, and elucidating the precise mechanisms of action for the most potent compounds.
References
- 1. Pyrido[1,2- e]purine: Design and Synthesis of Appropriate Inhibitory Candidates against the Main Protease of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Pyrido[1,2-e]purin-4-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of Pyrido[1,2-e]purin-4-amine. Due to the limited availability of published experimental data for this specific molecule, this document presents a standardized methodology and data representation framework. The included tables and protocols are based on established analytical techniques for similar heterocyclic compounds and serve as a template for researchers undertaking the synthesis and characterization of this compound. This guide outlines the expected spectroscopic data (NMR, MS, IR), detailed experimental procedures for data acquisition, and a logical workflow for structural elucidation.
Introduction
Spectroscopic Data (Illustrative)
The following tables present a hypothetical but expected range of spectroscopic data for this compound, based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.5 - 8.3 | d | 7.0 - 8.0 | 1H | Ar-H |
| 8.2 - 8.0 | s | - | 1H | Ar-H |
| 7.8 - 7.6 | t | 7.0 - 8.0 | 1H | Ar-H |
| 7.5 - 7.3 | d | 7.0 - 8.0 | 1H | Ar-H |
| 7.0 - 6.8 | br s | - | 2H | -NH₂ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 160 - 155 | C-NH₂ |
| 155 - 150 | Ar-C |
| 145 - 140 | Ar-C |
| 140 - 135 | Ar-C |
| 130 - 125 | Ar-CH |
| 125 - 120 | Ar-CH |
| 120 - 115 | Ar-CH |
| 115 - 110 | Ar-CH |
Mass Spectrometry (MS)
Table 3: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| [M]+ | 100 | Molecular Ion |
| [M-NH₂]+ | Variable | Fragment Ion |
| [M-HCN]+ | Variable | Fragment Ion |
Infrared (IR) Spectroscopy
Table 4: Hypothetical IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Strong, Broad | N-H Stretch (NH₂) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 1650 - 1600 | Strong | C=N Stretch |
| 1600 - 1450 | Medium to Strong | C=C Stretch (Aromatic) |
| 1300 - 1200 | Medium | C-N Stretch |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC would be performed to aid in the complete assignment of proton and carbon signals.
Mass Spectrometry (MS)
Mass spectra would be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The sample would be introduced via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC). High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition of the molecular ion.
Infrared (IR) Spectroscopy
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
While specific experimental data for this compound is not currently widespread, this guide provides a robust framework for its characterization. The presented tables and protocols offer a clear and structured approach for researchers to follow, ensuring comprehensive and comparable data collection. The application of modern spectroscopic techniques, as outlined, is crucial for the unambiguous structural elucidation of this and other novel heterocyclic compounds, which is a fundamental step in the process of drug discovery and development. Researchers are encouraged to use this guide as a template for documenting and presenting their findings on this compound and its derivatives.
Unveiling the Mechanism of Action of Pyrido[1,2-e]purin-4-amine Derivatives as Klotho Enhancers
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of a notable derivative of Pyrido[1,2-e]purin-4-amine, specifically N-[2-(1-cyclohexen-1-yl)ethyl]-6,7,8,9-tetrahydrothis compound. This compound has been identified as a potent small-molecule enhancer of Klotho gene expression. The primary mode of action involves the transcriptional activation of the Klotho (KL) gene, leading to elevated levels of both transmembrane and secreted Klotho protein. This increase in Klotho protein has significant downstream functional consequences, most notably the potentiation of the Fibroblast Growth Factor 23 (FGF23) signaling pathway. This is evidenced by an augmented phosphorylation of the Extracellular signal-Regulated Kinase (ERK). The following sections provide an in-depth analysis of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development in this area.
Core Mechanism of Action: Transcriptional Upregulation of the Klotho Gene
The fundamental mechanism of action for N-[2-(1-cyclohexen-1-yl)ethyl]-6,7,8,9-tetrahydrothis compound is the stimulation of Klotho gene transcription. Through a high-throughput screening of a small-molecule library, this pyrido-purine derivative was identified as a compound that significantly increases the activity of the Klotho gene promoter.[1][2] This leads to a subsequent increase in both Klotho mRNA and protein levels within the cell.
Downstream Signaling Cascade: Enhancement of FGF23-Mediated ERK Phosphorylation
The elevated expression of the Klotho protein, a type I transmembrane protein, has a direct impact on the FGF23 signaling pathway. Klotho functions as an obligate co-receptor for FGF23, which is crucial for its biological activity.[1][3] The increased availability of the Klotho co-receptor on the cell surface enhances the cellular response to FGF23. This heightened sensitivity results in a more robust activation of the downstream signaling cascade, a key component of which is the phosphorylation of ERK.[1][2] The enhanced phosphorylation of ERK serves as a functional confirmation of the increased Klotho expression and its biological activity.
References
- 1. Identification of novel small molecules that elevate Klotho expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiaging Klotho Protein as a Prospective Novel Tumor Suppressor - Nesterova - Annals of the Russian Academy of Medical Sciences [ogarev-online.ru]
- 3. Identification of novel small molecules that elevate Klotho expression - PMC [pmc.ncbi.nlm.nih.gov]
Screening for Biological Activity of Pyrido[1,2-e]purin-4-amine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific biological activity screening data for Pyrido[1,2-e]purin-4-amine. This guide, therefore, provides a comprehensive overview of the biological activities, experimental protocols, and relevant signaling pathways associated with the broader class of pyrido[1,2-e]purines and its structurally related isomers. The presented data on analogous compounds can serve as a valuable resource for initiating research and designing screening strategies for this compound.
Overview of the Pyrido[1,2-e]purine Scaffold and its Therapeutic Potential
The pyrido[1,2-e]purine heterocyclic system, a fusion of pyridine and purine rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows for potential interactions with a wide array of biological targets, including kinases, polymerases, and other ATP-binding proteins. While direct data on the 4-amine derivative is limited, related structures have demonstrated a diverse range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This guide synthesizes the available information to provide a framework for the biological evaluation of this compound class.
Documented Biological Activities of Related Pyrido[1,2-e]purine Derivatives and Isomers
Screening of various pyridopurine and pyridopyrimidine libraries has revealed significant potential in several therapeutic areas.
Anticancer Activity
Derivatives of the related pyrido[1,2-a]pyrimidin-4-one scaffold have been investigated as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in cellular signaling pathways implicated in various cancers.[1] Inhibition of SHP2 can disrupt the RAS-ERK and PI3K-AKT pathways, leading to reduced cell proliferation and survival.[1] Furthermore, various pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and its mutants, as well as cytotoxicity against cancer cell lines such as MCF-7, HCT-116, and HepG-2.[2]
Antimicrobial Activity
A notable area of investigation for this class of compounds is their potential as antibacterial agents. Specifically, pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated as inhibitors of Flavin-Dependent Thymidylate Synthase (FDTS) in Mycobacterium tuberculosis.[3] This enzyme is crucial for the de novo synthesis of dTMP in certain prokaryotes and is absent in humans, making it an attractive target for novel antibacterial drugs.[3]
Antiviral Activity
In silico studies have explored the potential of pyrido[1,2-e]purine derivatives as inhibitors of the main protease (Mpro) of SARS-CoV-2, the causative agent of COVID-19.[4][5] Molecular docking and dynamics simulations suggest that derivatives with morpholine or piperidine substitutions could effectively bind to the active site of the viral protease, highlighting a potential avenue for antiviral drug development.[4]
Kinase and Enzyme Inhibition
The structural resemblance of the pyridopurine core to ATP has led to its exploration as a kinase inhibitor. Related pyrido[2,3-d]pyrimidine scaffolds have been identified as inhibitors of various tyrosine kinases. Additionally, pyrido[1,2-e]purin-4(3H)-one derivatives have been designed as potential inhibitors of phosphodiesterase 5 (PDE5).
Quantitative Data from Biological Screening
The following tables summarize the quantitative data for various biological activities of compounds structurally related to this compound.
Table 1: Anticancer Activity of Pyrido[1,2-a]pyrimidin-4-one and Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Pyrido[1,2-a]pyrimidin-4-one (Derivative 14i) | SHP2 (full-length) | 0.104 | [1] |
| Pyrido[1,2-a]pyrimidin-4-one (Derivative 14i) | Kyse-520 cells | 1.06 | [1] |
| Pyrido[1,2-a]pyrimidin-4-one (Derivative 14i) | HBMEC cells (low toxicity) | 30.75 | [1] |
| Amino-functionalized Pyrido[2,3-d]pyrimidines (Derivative 1) | EGFRWT | 0.093 | [2] |
| Amino-functionalized Pyrido[2,3-d]pyrimidines (Derivative 1) | EGFRT790M | 0.174 | [2] |
| Amino-functionalized Pyrido[2,3-d]pyrimidines (Derivatives 1, 2, 7) | Various Cancer Cell Lines | 3.98–17.52 | [2] |
Table 2: Antimicrobial Activity of Pyrido[1,2-e]purine-2,4(1H,3H)-dione and Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Target Organism/Enzyme | Activity Metric | Value | Reference |
| Pyrido[1,2-e]purine-2,4(1H,3H)-dione (Analogs 5 & 6) | M. tuberculosis ThyX | % Inhibition at 200 µM | 23.1% and 33.2% | [3] |
| Amino-functionalized Pyrido[2,3-d]pyrimidines (Derivative 1) | E. coli | MIC | 50 µg/mL | [2] |
| Amino-functionalized Pyrido[2,3-d]pyrimidines (Derivative 1) | P. aeruginosa | MIC | 50 µg/mL | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are representative protocols for key assays mentioned in the literature for related compounds.
In Vitro SHP2 Enzymatic Inhibition Assay
This protocol is adapted from studies on Pyrido[1,2-a]pyrimidin-4-one derivatives.[1]
-
Enzyme and Substrate Preparation: Recombinant full-length SHP2 enzyme and a suitable substrate (e.g., p-nitrophenyl phosphate - pNPP) are prepared in an appropriate assay buffer.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The SHP2 enzyme is pre-incubated with the test compounds for a specified time (e.g., 30 minutes) at room temperature in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
The reaction is stopped by the addition of a stop solution (e.g., NaOH).
-
-
Data Analysis: The absorbance is measured at 405 nm using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., Kyse-520) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 values are determined by plotting cell viability against the compound concentration.
Mycobacterium tuberculosis ThyX Inhibition Assay
This spectrophotometric assay is used to screen for inhibitors of the FDTS enzyme.[3]
-
Reaction Mixture: The assay is performed in a 96-well plate containing a reaction mixture with NADPH, dUMP, MgCl2, glycerol, FAD, and the ThyX enzyme in a suitable buffer.
-
Compound Addition: Test compounds dissolved in DMSO are added to the reaction mixture. A control with DMSO alone is included.
-
Kinetic Measurement: The reaction is initiated, and the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a microplate reader.
-
Data Analysis: The rate of NADPH oxidation is calculated, and the percentage of inhibition by the test compounds is determined relative to the control.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the screening process.
Caption: SHP2 signaling pathway and the inhibitory action of Pyrido[1,2-a]pyrimidin-4-one derivatives.
References
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[1,2- e]purine: Design and Synthesis of Appropriate Inhibitory Candidates against the Main Protease of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Basic Characteristics of 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic characteristics of the synthetic compound 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol. This molecule has been identified as a DNA intercalating agent with potential as an antineoplastic agent. This document collates available data on its chemical properties, mechanism of action, and relevant experimental protocols for its synthesis and biological evaluation. The information is intended to serve as a foundational resource for researchers in oncology, medicinal chemistry, and drug discovery.
Introduction
The pyrido[1,2-e]purine scaffold is a heterocyclic ring system that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include inhibition of Mycobacterium tuberculosis, SARS-CoV-2 main protease, and phosphodiesterase 5 (PDE5). The core structure, a fusion of pyridine and purine ring systems, provides a unique template for the design of molecules that can interact with various biological targets.
This guide focuses on a specific derivative, 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol. Research has indicated that this compound's primary mechanism of action is through the intercalation into DNA, a mode of action shared by several established chemotherapeutic agents. This property has led to its investigation as a potential antitumor drug. This document will detail its known characteristics and provide methodologies for its further study.
Chemical and Physical Properties
While a comprehensive experimental characterization of 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol is not widely published, its basic properties can be inferred from its chemical structure and data available in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₄O | Inferred |
| Molecular Weight | 216.24 g/mol | Inferred |
| Chemical Class | 6-alkylaminopurine | --INVALID-LINK-- |
| InChI Key | QBILBVYKWQWDQJ-UHFFFAOYSA-N | --INVALID-LINK-- |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N=C2N)NCCO | Inferred |
| Predicted LogP | 1.2-1.5 | Inferred |
| Predicted Solubility | Moderately soluble in aqueous solutions | Inferred |
Mechanism of Action: DNA Intercalation
The primary mechanism of action for 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol is its ability to act as a DNA intercalator. This process involves the insertion of its planar pyridopurine ring system between the base pairs of the DNA double helix.
Signaling Pathway
The intercalation of the compound into DNA is a direct physical interaction and does not involve a classical signaling pathway with receptors and second messengers. However, the downstream consequences of this interaction trigger cellular signaling cascades that lead to cytotoxicity.
Structural Basis of Interaction
NMR spectroscopy studies have revealed that the pyridopurine ring of the molecule inserts between CpG dinucleotide steps in the DNA. The amino-ethanol side chain resides in the minor groove, where the terminal hydroxyl group can form a hydrogen bond with the amide group of a guanine base, enhancing the binding affinity.
Biological Activity
2-(pyrido[1,2-e]purin-4-yl)amino-ethanol has demonstrated in vitro cytotoxic activity against human cancer cell lines.
| Cell Line | Cancer Type | Activity Noted | Specific IC₅₀ (µM) |
| MCF7 | Breast Adenocarcinoma | Yes | Not Reported |
| HL60 | Promyelocytic Leukemia | Yes | Not Reported |
While the compound has been reported to be the most active among a series of derivatives, specific IC₅₀ values have not been published in the readily available literature.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and biological evaluation of 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol.
Synthesis of Pyrido[1,2-e]purine Derivatives
A general method for the synthesis of the pyrido[1,2-e]purine core involves a two-step, one-pot reaction.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2,4-dichloro-5-aminopyrimidine and a suitable pyridine derivative.
-
First Cyclization: The mixture is refluxed. The pyridine derivative acts as both a reactant and a solvent. This step forms the chlorinated pyrido[1,2-e]purine intermediate.
-
Nucleophilic Substitution: After cooling, 2-aminoethanol is added to the reaction mixture. The temperature is then raised to facilitate the substitution of the chlorine atom at the 4-position with the aminoethanol group.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated through standard work-up procedures. Purification is typically achieved by column chromatography.
-
Characterization: The final product's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate MCF7 or HL60 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
This fluorescence-based assay determines the ability of a compound to displace ethidium bromide (a known DNA intercalator) from DNA.
Protocol:
-
Preparation of DNA-Ethidium Bromide Complex: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl). Add ethidium bromide to this solution and allow it to incubate to form a stable fluorescent complex.
-
Fluorescence Measurement: Place the DNA-ethidium bromide complex in a fluorometer cuvette and measure the initial fluorescence intensity (excitation ~520 nm, emission ~600 nm).
-
Titration with the Compound: Add increasing concentrations of 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol to the cuvette. After each addition, mix and record the fluorescence intensity.
-
Data Analysis: The displacement of ethidium bromide by the test compound will result in a quenching of the fluorescence. Plot the fluorescence intensity as a function of the compound concentration. The degree of quenching is indicative of the compound's DNA intercalating ability.
Conclusion
2-(pyrido[1,2-e]purin-4-yl)amino-ethanol is a promising scaffold for the development of novel antineoplastic agents. Its mechanism of action as a DNA intercalator is well-supported by structural studies. While its in vitro cytotoxicity has been established, further investigation is required to quantify its potency against a broader range of cancer cell lines and to evaluate its efficacy and safety in preclinical in vivo models. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this and related pyrido[1,2-e]purine derivatives.
In Silico Prediction of Pyrido[1,2-e]purin-4-amine Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the physicochemical, pharmacokinetic (ADMET), and pharmacodynamic properties of the novel heterocyclic compound, Pyrido[1,2-e]purin-4-amine. As a purine analog, this scaffold holds potential for targeting various protein kinases involved in cellular signaling pathways. This document outlines a systematic in silico workflow, from basic property prediction to more complex molecular docking simulations, to evaluate its drug-likeness and potential as a therapeutic agent. Detailed computational protocols and data presentation are provided to guide researchers in the early-stage assessment of similar novel chemical entities.
Introduction
The pyrido[1,2-e]purine scaffold represents a class of heterocyclic compounds with significant potential in drug discovery. Purine analogues have been successfully developed as inhibitors of various protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer.[1][2][3] The early-stage assessment of novel compounds like this compound through in silico methods offers a rapid and cost-effective approach to prioritize candidates for further experimental validation. Computational tools can predict a wide range of properties, from fundamental physicochemical characteristics to complex absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[4][5] Furthermore, molecular docking simulations can provide insights into the potential binding interactions of a ligand with its macromolecular target, aiding in the elucidation of its mechanism of action.[6][7]
This guide presents a hypothetical in silico evaluation of this compound, demonstrating a typical workflow for characterizing a novel small molecule for drug discovery purposes.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are crucial determinants of its biopharmaceutical behavior. Properties such as molecular weight, lipophilicity (logP), solubility, and pKa influence a compound's absorption, distribution, and ability to interact with its target. Various computational tools, such as those provided by ACD/Labs and ChemAxon, can accurately predict these properties from a chemical structure.[8][9][10]
Below is a summary of the predicted physicochemical properties for this compound.
| Property | Predicted Value | Method/Software |
| Molecular Weight | 186.19 g/mol | ChemDraw |
| logP (o/w) | 1.25 | SwissADME |
| Water Solubility | -2.5 (LogS) | SwissADME |
| pKa (most basic) | 4.8 | ADMETlab 3.0 |
| Polar Surface Area | 65.1 Ų | SwissADME |
| H-bond Donors | 1 | SwissADME |
| H-bond Acceptors | 4 | SwissADME |
| Rotatable Bonds | 0 | SwissADME |
In Silico ADMET Prediction
The ADMET profile of a compound is a critical factor in its success as a drug. In silico ADMET prediction has become an indispensable tool in early drug discovery to flag potential liabilities and guide compound optimization. Numerous web-based platforms, including ADMETlab 3.0 and ADMETboost, provide predictions for a wide range of ADMET properties based on machine learning models trained on large datasets of experimental data.[4][11]
The predicted ADMET properties for this compound are summarized in the following table.
| Parameter | Predicted Value/Classification | Method/Software |
| Absorption | ||
| Human Intestinal Absorption | High | ADMETlab 3.0 |
| Caco-2 Permeability | High | ADMETlab 3.0 |
| P-glycoprotein Substrate | No | SwissADME |
| Distribution | ||
| BBB Permeability | Yes | SwissADME |
| Plasma Protein Binding | ~85% | vNN-ADMET |
| Metabolism | ||
| CYP1A2 Inhibitor | No | SwissADME |
| CYP2C9 Inhibitor | No | SwissADME |
| CYP2C19 Inhibitor | Yes | SwissADME |
| CYP2D6 Inhibitor | No | SwissADME |
| CYP3A4 Inhibitor | No | SwissADME |
| Excretion | ||
| Renal Organic Cation Transporter 2 Substrate | Yes | ADMETlab 3.0 |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagen | ADMETlab 3.0 |
| hERG Inhibition | Low risk | ADMETlab 3.0 |
| Hepatotoxicity | Low risk | ADMETlab 3.0 |
Molecular Docking and Target Interaction
Given that purine analogs are known to target protein kinases, a molecular docking study was performed to investigate the potential interaction of this compound with a relevant kinase target.[1][12] The Phosphoinositide 3-kinase (PI3K) was selected as a representative target due to its critical role in cell growth and survival signaling and its frequent dysregulation in cancer.[13][14]
Experimental Protocol: Molecular Docking with AutoDock Vina
The following protocol outlines the steps for performing a molecular docking simulation using AutoDock Vina.[6][7][15]
-
Protein Preparation:
-
The crystal structure of the target protein (e.g., PI3Kα, PDB ID: 4JPS) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens are added to the protein, and Gasteiger charges are computed using AutoDock Tools.
-
The prepared protein structure is saved in the PDBQT format.
-
-
Ligand Preparation:
-
A 3D structure of this compound is generated using a chemical drawing software (e.g., ChemDraw) and saved in a suitable format (e.g., MOL).
-
The ligand's rotatable bonds are defined, and Gasteiger charges are computed using AutoDock Tools.
-
The prepared ligand structure is saved in the PDBQT format.
-
-
Grid Box Definition:
-
A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.
-
-
Docking Simulation:
-
AutoDock Vina is executed via the command line, specifying the prepared protein and ligand files, the grid box parameters, and the output file name. The exhaustiveness parameter can be adjusted to control the thoroughness of the search.
-
-
Results Analysis:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy (highest affinity).
-
The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software such as PyMOL or UCSF Chimera.
-
Predicted Binding Affinity
The molecular docking simulation predicted a favorable binding affinity for this compound within the ATP-binding pocket of PI3Kα.
| Parameter | Predicted Value |
| Binding Affinity | -8.2 kcal/mol |
This predicted binding energy suggests a potentially strong interaction between the compound and the kinase, warranting further investigation.
Signaling Pathway and Experimental Workflow Visualization
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a key regulator of cell proliferation, survival, and metabolism.[16][17][18] Understanding the position of a potential inhibitor within this pathway is crucial for predicting its cellular effects.
Caption: PI3K/Akt Signaling Pathway with potential inhibition point.
In Silico Drug Discovery Workflow
The following diagram illustrates the logical flow of the in silico prediction process described in this guide.
Caption: A typical in silico drug discovery workflow.
Conclusion
The in silico evaluation of this compound presented in this guide demonstrates a powerful and efficient approach to characterizing novel chemical entities in the early stages of drug discovery. The predictions suggest that this compound possesses drug-like physicochemical properties and a generally favorable ADMET profile. Furthermore, molecular docking studies indicate a high potential for this compound to interact with the ATP-binding site of protein kinases such as PI3K. While these computational predictions are promising, they must be validated through in vitro and in vivo experimental studies. This guide provides a foundational workflow for researchers to apply similar in silico techniques to their own novel compounds, thereby accelerating the identification and development of new therapeutic agents.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chemaxon.com [chemaxon.com]
- 11. ADMETboost: A Web Server for Accurate ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. youtube.com [youtube.com]
The Pyrido[1,2-e]purin-4-amine Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyrido[1,2-e]purin-4-amine scaffold is a promising heterocyclic structure for the design of novel therapeutic agents. As a fused pyrimidine system, it shares structural similarities with naturally occurring purines, making it an attractive candidate for interacting with a variety of biological targets.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of derivatives based on the closely related Pyrido[1,2-e]purine core, with a focus on the potential of the 4-amino substituted scaffold in drug design. While direct literature on the this compound is limited, this document extrapolates from the rich chemistry and pharmacology of its oxygenated analogs, the Pyrido[1,2-e]purin-4(3H)-ones and Pyrido[1,2-e]purine-2,4(1H,3H)-diones, to provide a foundational resource for researchers in this area.
Synthesis of the this compound Scaffold
While a direct, one-pot synthesis for the this compound scaffold is not extensively reported, a plausible and chemically sound synthetic strategy involves a multi-step approach starting from readily available precursors. This proposed synthesis is based on established methodologies for the synthesis of related pyridopyrimidines and purines. The key steps would involve the construction of a Pyrido[1,2-e]purin-4-one intermediate, followed by chlorination and subsequent amination.
A proposed synthetic route is as follows:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
1. Synthesis of Pyrido[1,2-e]purin-4-one Intermediate:
A general method for the synthesis of the Pyrido[1,2-e]purin-4(3H)-one core involves the reaction of 2-aminopyridines with a suitable pyrimidine precursor. For instance, a one-pot reaction of 2,4-dichloro-5-amino-6-methylpyrimidine with pyridine under reflux conditions has been reported to yield pyrido[1,2-e]purine derivatives.[2]
2. Chlorination of Pyrido[1,2-e]purin-4-one:
The conversion of the 4-oxo group to a chloro group is a standard transformation in heterocyclic chemistry. This can be achieved by treating the Pyrido[1,2-e]purin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline, at elevated temperatures.
3. Amination of 4-Chloro-pyrido[1,2-e]purine:
The final step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the 4-amino group. The 4-chloro-pyrido[1,2-e]purine intermediate can be reacted with a source of ammonia (e.g., ammonia in a sealed tube or ammonium hydroxide) or a primary/secondary amine in a suitable solvent like ethanol or isopropanol, often with acid catalysis, to yield the desired this compound derivative.[3][4]
Biological Activities and Potential Therapeutic Targets
While the biological profile of the this compound scaffold is yet to be extensively explored, the known activities of its analogs provide valuable insights into its potential therapeutic applications.
Inhibition of Flavin-Dependent Thymidylate Synthase (FDTS)
Derivatives of the Pyrido[1,2-e]purine-2,4(1H,3H)-dione scaffold have been identified as inhibitors of Flavin-Dependent Thymidylate Synthase (FDTS) from Mycobacterium tuberculosis.[5] FDTS is a crucial enzyme in the de novo biosynthesis of thymidylate, an essential precursor for DNA synthesis in many pathogenic bacteria.[6][7] The absence of FDTS in humans makes it an attractive target for the development of novel antibacterial agents.[8]
Signaling Pathway: DNA Precursor Synthesis via FDTS
Caption: Inhibition of the FDTS pathway by Pyrido[1,2-e]purine derivatives.
Quantitative Data: Inhibition of M. tuberculosis ThyX
| Compound ID | Substitution Pattern | % Inhibition at 200 µM |
| 5 | - | 23.1[5] |
| 6 | - | 33.2[5] |
| 9a | N3-(4-fluorophenyl) | 59[5] |
| 9b | N3-(4-chlorophenyl) | 53[5] |
| 9c | N3-(4-bromophenyl) | 49[5] |
| 23a | (Complex substitution) | 84.3[5] |
Inhibition of Phosphodiesterase 5 (PDE5)
Pyrido[1,2-e]purin-4(3H)-one derivatives have been investigated as potential inhibitors of phosphodiesterase 5 (PDE5).[9] PDE5 is a key enzyme in the cGMP signaling pathway, responsible for the degradation of cyclic guanosine monophosphate (cGMP).[10][11] Inhibition of PDE5 leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in erectile dysfunction and pulmonary hypertension.[11]
Signaling Pathway: cGMP-Mediated Vasodilation
Caption: Mechanism of action of PDE5 inhibitors in the cGMP signaling pathway.
Quantitative Data: PDE5 Inhibitory Activity
| Compound ID | R Group | IC₅₀ (nM) |
| Sildenafil | - | 5.6 |
| 3e | 2-phenyl with piperazinyl sulfonamide | 10.3[12] |
Experimental Evaluation of this compound Derivatives
A crucial aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following are detailed protocols for key assays relevant to the potential activities of the this compound scaffold.
MTT Cytotoxicity Assay
This assay is a colorimetric method to assess the in vitro cytotoxic effects of compounds on cell lines.
Workflow: MTT Assay
Caption: A generalized workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13][14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[13]
-
Incubation: Incubate the plate for 48-72 hours.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
SYBR Green I-based Antimalarial Assay
This fluorescence-based assay is used to determine the in vitro antimalarial activity of compounds against Plasmodium falciparum.
Workflow: SYBR Green I Assay
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Protocol:
-
Plate Preparation: Prepare serial dilutions of the test compounds in 96-well plates.
-
Parasite Culture: Add synchronized P. falciparum ring-stage parasites (e.g., 3D7 strain) to the wells at a specific parasitemia and hematocrit.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[2]
-
Data Analysis: Determine the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration.
Conclusion and Future Directions
The this compound scaffold represents a novel and underexplored area for drug discovery. Based on the established biological activities of its close analogs, this scaffold holds significant potential for the development of new therapeutics, particularly in the areas of infectious diseases and metabolic disorders. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the medicinal chemistry of this promising heterocyclic system. Future research should focus on the efficient synthesis of a diverse library of this compound derivatives and their systematic evaluation against a broad range of biological targets to unlock their full therapeutic potential. The lack of direct experimental data for the 4-amino scaffold highlights a clear opportunity for novel research and intellectual property development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Aminopyrimidine CAS#: 591-54-8 [m.chemicalbook.com]
- 8. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthese und biologische Evaluierung von 4H-Pyrido[1,2-a]pyrimidinen [dokumente.ub.tu-clausthal.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pyrido[1,2-e]purin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Pyrido[1,2-e]purin-4-amine and its derivatives. The methodologies outlined are based on established synthetic routes for the pyrido[1,2-e]purine scaffold, a heterocyclic structure of significant interest in medicinal chemistry due to its analogy with purines and its potential as an inhibitor of various biological targets.
Introduction
The pyrido[1,2-e]purine core is a tricyclic heterocyclic system that has garnered attention in drug discovery. Derivatives of this scaffold have been investigated for their potential as inhibitors of enzymes such as flavin-dependent thymidylate synthase in Mycobacterium tuberculosis and the main protease of SARS-CoV-2.[1][2] The structural similarity of this scaffold to endogenous purines allows for its potential interaction with a wide range of biological targets.[3] This document outlines key synthetic strategies to access the this compound core, providing a foundation for further derivatization and biological evaluation.
Data Presentation
The following table summarizes quantitative data for the synthesis of key intermediates and derivatives of the pyrido[1,2-e]purine scaffold. Please note that yields are representative and can vary based on the specific substrates and reaction conditions used.
| Step | Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Imidazo[1,2-a]pyridine-2-carboxamide derivatives | Vilsmeier-Haack type cyclization | Not specified | [4] |
| 2 | Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives | 2-Aminopyridine, Isocyanate | Microwave irradiation, 120 °C, 20 min | Not specified | [1] |
| 3 | Substituted Pyrido[1,2-e]purine derivatives | 2,4-Dichloro-5-amino-6-methylpyrimidine, Pyridine | Reflux | Good to Moderate | [2] |
| 4 | 2-(Pyrido[1,2-e]purin-4-yl)amino-ethanol | 4-Chloro-pyrido[1,2-e]purine, 2-aminoethanol | Nucleophilic substitution | Not specified | [5] |
Experimental Protocols
Protocol 1: Two-Step, One-Pot Synthesis of the Pyrido[1,2-e]purine Core
This protocol describes a general method for the synthesis of the tricyclic pyrido[1,2-e]purine scaffold, which can be further functionalized to yield this compound.[2]
Materials:
-
2,4-Dichloro-5-amino-6-methylpyrimidine
-
Pyridine
-
Appropriate secondary amine (e.g., morpholine, piperidine) for derivatization
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Step 1: Formation of the Tricyclic Core
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloro-5-amino-6-methylpyrimidine in pyridine.
-
Heat the reaction mixture to reflux and maintain for the time required to consume the starting material (monitor by TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product containing the pyrido[1,2-e]purine scaffold can be used directly in the next step or purified by column chromatography.
-
-
Step 2: Amination
-
To the crude reaction mixture from Step 1, add the desired secondary amine.
-
Stir the reaction at room temperature or with gentle heating until the substitution of the chlorine atom is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the desired substituted pyrido[1,2-e]purine derivative.
-
Protocol 2: Synthesis of Pyrido[1,2-e]purine-2,4(1H,3H)-dione Derivatives
This protocol outlines the synthesis of pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives via a microwave-assisted isocyanate cyclization.[1]
Materials:
-
Substituted amino ester compound (derived from 2-aminopyridine)
-
Isocyanate (2 equivalents)
-
Sodium ethoxide (2 equivalents)
-
Anhydrous ethanol
Procedure:
-
To a solution of the amino ester compound (350 mg) in anhydrous ethanol (4.5 mL) in a microwave-safe vessel, add the isocyanate (2 eq.) and sodium ethoxide (2 eq.) under an inert atmosphere.
-
Heat the reaction mixture at 120 °C under microwave irradiation for 20 minutes.
-
After cooling, evaporate the solvent under vacuum.
-
Purify the crude product by flash column chromatography using a DCM/MeOH (92:8) eluent to yield the pure pyrido[1,2-e]purine-2,4(1H,3H)-dione derivative.
Visualizations
Synthesis Workflow for this compound
Caption: General synthetic workflow for this compound.
Potential Signaling Pathway Inhibition
Pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to the pyrido[1,2-e]purine scaffold, have been investigated as allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in multiple signaling pathways.[6]
Caption: Potential inhibition of the SHP2-mediated RAS-ERK pathway.
References
- 1. Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[1,2- e]purine: Design and Synthesis of Appropriate Inhibitory Candidates against the Main Protease of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Multi-Step Synthesis of 2-(Trifluoromethyl)pyrido[1,2-e]purine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 2-(trifluoromethyl)pyrido[1,2-e]purine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and for other therapeutic applications. The following protocols outline a reliable synthetic route, starting from commercially available reagents, to afford the target compounds with opportunities for diversification.
Introduction
The pyrido[1,2-e]purine scaffold is a privileged heterocyclic system in drug discovery. The introduction of a trifluoromethyl group at the 2-position can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target. This document details a synthetic strategy that proceeds through a key imidazo[1,2-a]pyridine intermediate, which is then cyclized to form the desired tricyclic purine system.
Overall Synthetic Strategy
The multi-step synthesis of 2-(trifluoromethyl)pyrido[1,2-e]purine derivatives can be logically divided into three main stages:
-
Synthesis of a 2-amino-(trifluoromethyl)pyridine intermediate: This stage focuses on the preparation of the core pyridine building block bearing the crucial trifluoromethyl group and an amino functionality required for subsequent annulation.
-
Formation of the imidazo[1,2-a]pyridine core: The 2-aminopyridine derivative is then utilized to construct the fused imidazo[1,2-a]pyridine ring system, which serves as the direct precursor to the final purine structure.
-
Annulation to the 2-(trifluoromethyl)pyrido[1,2-e]purine scaffold: The final stage involves the cyclization of the imidazo[1,2-a]pyridine intermediate to yield the target tricyclic pyrido[1,2-e]purine core.
Experimental Protocols
Stage 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
This protocol describes the synthesis of a key building block, 2-amino-4-(trifluoromethyl)pyridine, from 2-chloro-4-(trifluoromethyl)pyridine.
Protocol 1: Amination of 2-Chloro-4-(trifluoromethyl)pyridine
-
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
-
Aqueous ammonia (28-30%)
-
Copper(I) oxide (Cu₂O)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a sealed tube, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), copper(I) oxide (0.1 eq), and aqueous ammonia (10 eq).
-
Add 1,4-dioxane to the mixture.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-amino-4-(trifluoromethyl)pyridine.
-
| Compound | Starting Material | Reagents | Yield (%) | Reference |
| 2-Amino-4-(trifluoromethyl)pyridine | 2-Chloro-4-(trifluoromethyl)pyridine | NH₃ (aq), Cu₂O | 75-85 | [1] |
Stage 2: Synthesis of 3-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
This stage involves the construction of the imidazo[1,2-a]pyridine ring system.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridine Intermediate
-
Materials:
-
2-Amino-4-(trifluoromethyl)pyridine
-
2-Bromo-1,1-diethoxyethane
-
Ethanol
-
Nitrating mixture (concentrated sulfuric acid and fuming nitric acid)
-
-
Procedure:
-
A mixture of 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) and 2-bromo-1,1-diethoxyethane (1.2 eq) in ethanol is heated at reflux for 12 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude intermediate is then subjected to nitration. To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, the crude intermediate is added portion-wise.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.
-
The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give 3-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine.
-
| Compound | Starting Material | Reagents | Yield (%) |
| 3-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | 2-Amino-4-(trifluoromethyl)pyridine | 1. 2-Bromo-1,1-diethoxyethane2. H₂SO₄, HNO₃ | 60-70 (over 2 steps) |
Stage 3: Synthesis of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine
This final stage describes the annulation to form the target tricyclic purine system. This protocol is based on a known transformation of a similar imidazo[1,2-a]pyridine-2-carboxamide intermediate. A plausible adaptation for the 3-nitro intermediate would involve reduction of the nitro group to an amine, followed by cyclization.
Protocol 3: Reduction and Cyclization to 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine
-
Materials:
-
3-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
-
Iron powder (Fe)
-
Hydrochloric acid (HCl)
-
Ethyl formate
-
Sodium methoxide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Reduction of the Nitro Group: To a suspension of 3-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq) in ethanol, add iron powder (5.0 eq) and concentrated HCl (catalytic amount). Heat the mixture at reflux for 4 hours. Cool the reaction, filter through Celite, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution. Dry the organic layer and concentrate to give the crude 3-amino-2-(trifluoromethyl)imidazo[1,2-a]pyridine.
-
Formylation: The crude amino intermediate is dissolved in ethyl formate, and sodium methoxide (1.2 eq) is added. The mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is used in the next step without further purification.
-
Cyclization and Chlorination: The crude formylated intermediate is suspended in phosphorus oxychloride (10 eq) and a catalytic amount of DMF is added. The mixture is heated at 100 °C for 3 hours. After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto ice. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to afford 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine.
-
| Compound | Starting Material | Reagents | Yield (%) | Reference |
| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | 3-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | 1. Fe, HCl2. Ethyl formate, NaOMe3. POCl₃, DMF | 40-50 (over 3 steps) | [2] |
Characterization Data
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| 2-Amino-4-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 162.11 | 8.25 (d, 1H), 6.80 (d, 1H), 6.70 (s, 1H), 4.50 (br s, 2H) | -63.5 |
| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | C₁₀H₄ClF₃N₄ | 288.62 | 9.20 (s, 1H), 8.50 (d, 1H), 7.80 (d, 1H), 7.50 (s, 1H) | -68.2 |
Note: The characterization data provided is representative and may vary slightly based on experimental conditions and instrumentation.
Signaling Pathways and Logical Relationships
The synthesis of 2-(trifluoromethyl)pyrido[1,2-e]purine derivatives follows a logical progression of bond-forming reactions to construct the complex heterocyclic system.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of 2-(trifluoromethyl)pyrido[1,2-e]purine derivatives. The multi-step approach allows for the construction of the complex tricyclic core from readily available starting materials. The presented methods offer opportunities for the introduction of further diversity at various positions of the scaffold, making this a valuable synthetic route for the generation of compound libraries for drug discovery programs. Researchers are encouraged to optimize the reaction conditions for specific substrates and to fully characterize all intermediates and final products using appropriate analytical techniques.
References
Application Notes & Protocols: Strecker–Ugi Type Multicomponent Reaction for Pyridopurine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, efficient step. This document provides detailed application notes and protocols for the synthesis of purine and pyridopurine derivatives using a multicomponent approach. While a direct "Strecker-Ugi" type reaction for the synthesis of pyridopurines is not extensively documented, the Ugi four-component reaction (Ugi-4CR) has been successfully employed for the synthesis of structurally related purine derivatives. These notes will focus on a representative Ugi-4CR for the synthesis of purine-substituted N-acyl-α-carboxamides, providing a foundational protocol that can be adapted for the synthesis of diverse pyridopurine libraries.
Introduction to Multicomponent Reactions for Purine Scaffolds
Purines and their fused heterocyclic analogs, such as pyridopurines, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Traditional linear synthetic routes to these molecules are often lengthy and inefficient. Multicomponent reactions, by their convergent nature, offer a more streamlined and atom-economical approach to generate libraries of these compounds for drug discovery and development.[1][2]
The Ugi four-component reaction is a prominent MCR that involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. This reaction has been successfully applied to the synthesis of purine derivatives, demonstrating its utility in generating molecular diversity around this important core.[1][2] An adaptation of the Ugi reaction, the Ugi-Smiles reaction, has also been used to synthesize 6-aminopurines from 6-mercaptopurine, expanding the scope of MCRs for this class of heterocycles.[3]
Reaction Mechanism and Workflow
The general mechanism of the Ugi four-component reaction begins with the condensation of the amine and the carbonyl compound to form an imine. The imine is then protonated by the carboxylic acid, forming an iminium ion. Nucleophilic attack of the isocyanide on the iminium ion, followed by the addition of the carboxylate anion, leads to an intermediate that undergoes a Mumm rearrangement to yield the final α-acylamino carboxamide product.
Below is a generalized workflow for the Ugi-4CR for the synthesis of purine-substituted derivatives.
Caption: Workflow for the Ugi four-component synthesis of purine derivatives.
Experimental Protocols
The following is a general experimental protocol for the synthesis of purine-substituted N-acyl-α-carboxamides via the Ugi four-component reaction, based on reported procedures.[2]
Materials:
-
2-amino-6-chloropurine (Amine)
-
Substituted aldehyde (1.0 equiv.)
-
Substituted carboxylic acid (1.2 equiv.)
-
Substituted isocyanide (1.0 equiv.)
-
Methanol (Solvent)
Procedure:
-
To a solution of 2-amino-6-chloropurine (1.0 equiv.) in methanol, add the aldehyde (1.0 equiv.) and stir the mixture for 10-15 minutes at room temperature.
-
To this mixture, add the carboxylic acid (1.2 equiv.) and the isocyanide (1.0 equiv.).
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified. Purification can often be achieved by washing with a suitable solvent (e.g., diethyl ether) or by recrystallization to afford the pure N-acyl-α-carboxamide derivative.
Data Presentation: Reaction Yields
The Ugi four-component reaction has been shown to be effective for a variety of substrates, affording good to excellent yields. Below is a summary of reported yields for the synthesis of a library of 24 purine-substituted N-acyl-α-carboxamides.[2]
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | tert-Butyl isocyanide | 88 |
| 3 | 4-Methoxybenzaldehyde | Acetic Acid | tert-Butyl isocyanide | 90 |
| 4 | Benzaldehyde | Propionic Acid | tert-Butyl isocyanide | 82 |
| 5 | 4-Chlorobenzaldehyde | Propionic Acid | tert-Butyl isocyanide | 86 |
| 6 | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | 80 |
| 7 | 4-Nitrobenzaldehyde | Acetic Acid | Cyclohexyl isocyanide | 78 |
| 8 | Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | 75 |
| 9 | 4-Methylbenzaldehyde | Acetic Acid | tert-Butyl isocyanide | 87 |
| 10 | 2-Naphthaldehyde | Acetic Acid | tert-Butyl isocyanide | 83 |
| ... | ... | ... | ... | ... |
| 24 | Various | Various | Various | 72-90 |
Note: This table is a representative summary based on the reported range of yields. For specific yields of each of the 24 compounds, please refer to the original publication.[2]
Signaling Pathways and Logical Relationships
The power of the Ugi reaction lies in its ability to rapidly generate a library of diverse compounds from a set of starting materials. This diversity-oriented synthesis approach is crucial in the early stages of drug discovery for the identification of hit and lead compounds.
References
Application Notes and Protocols for Pyrido[1,2-e]purin-4-amine in DNA Intercalation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[1,2-e]purin-4-amine and its derivatives represent a class of heterocyclic compounds with a planar aromatic system conducive to intercalation into the DNA double helix. This mode of interaction, where a molecule inserts itself between the base pairs of DNA, can lead to significant alterations in DNA structure and function, including the inhibition of replication and transcription. These properties make pyrido[1,2-e]purin-4-amines promising candidates for investigation as anticancer and antimicrobial agents. Structural studies, including NMR spectroscopy and molecular dynamics simulations, have confirmed that derivatives such as 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol intercalate between CpG dinucleotide steps, with its side chain situated in the minor groove. The affinity of these compounds for DNA can be modulated by modifications to their side chains.
This document provides detailed protocols for key biophysical assays used to characterize the DNA intercalating properties of this compound derivatives. These assays are essential for determining binding affinity, mode of interaction, and the thermodynamic profile of the compound-DNA interaction.
Data Presentation: Characterizing the DNA Interaction
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for presenting data obtained from the described assays. The values presented are illustrative and representative of data for other DNA intercalating heterocyclic compounds.
Table 1: Fluorescence Quenching and Binding Parameters
| Compound Derivative | Binding Constant (K_b) (M⁻¹) | Scatchard Binding Sites (n) | Stern-Volmer Quenching Constant (K_sv) (M⁻¹) |
| This compound (Example) | 1.5 x 10⁵ | 1.2 | 2.3 x 10⁴ |
| Derivative A (e.g., with electron-donating group) | 2.8 x 10⁵ | 1.1 | 3.1 x 10⁴ |
| Derivative B (e.g., with electron-withdrawing group) | 0.9 x 10⁵ | 1.3 | 1.8 x 10⁴ |
Table 2: Thermodynamic Parameters from UV-Vis Spectroscopy
| Compound Derivative | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| This compound (Example) | -7.2 | -4.5 | 9.0 |
| Derivative A | -7.8 | -5.2 | 8.7 |
| Derivative B | -6.9 | -4.1 | 9.4 |
Table 3: Viscometric Analysis of DNA Intercalation
| Compound Concentration (µM) | Relative Viscosity (η/η₀)¹/³ |
| 0 | 1.00 |
| 10 | 1.05 |
| 20 | 1.12 |
| 50 | 1.25 |
| 100 | 1.38 |
Experimental Protocols
Fluorescence Spectroscopic Titration for DNA Binding Analysis
This protocol is used to determine the binding affinity of this compound to DNA by monitoring the quenching of its intrinsic fluorescence upon intercalation.
Materials:
-
This compound derivative stock solution (in DMSO or appropriate solvent)
-
Calf Thymus DNA (ctDNA) stock solution
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative.
-
Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration of ctDNA can be determined spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Ensure the ctDNA solution is free of protein by checking that the A260/A280 ratio is between 1.8 and 1.9.
-
-
Fluorescence Titration:
-
To a quartz cuvette, add a fixed concentration of the this compound derivative in Tris-HCl buffer.
-
Record the fluorescence emission spectrum of the compound alone. The excitation wavelength should be set at the absorption maximum of the compound.
-
Successively add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect upon adding ctDNA.
-
The binding constant (K_b) and the number of binding sites (n) can be determined using the Scatchard equation: r / [L] = n * K_b - r * K_b where r is the ratio of the concentration of bound ligand to the total DNA concentration, and [L] is the concentration of the free ligand.
-
Alternatively, the Stern-Volmer equation can be used to analyze the quenching mechanism: F₀ / F = 1 + K_sv * [Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), K_sv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
Fluorescence Titration Workflow
UV-Visible Spectrophotometric Titration
This method is used to study the interaction between the this compound derivative and DNA by observing changes in the absorbance spectrum of the compound.
Materials:
-
This compound derivative stock solution
-
ctDNA stock solution
-
Tris-HCl buffer
-
Matched quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Solutions: As described in the fluorescence titration protocol.
-
UV-Vis Titration:
-
Fill one cuvette with the Tris-HCl buffer to be used as a blank.
-
To the sample cuvette, add a fixed concentration of the this compound derivative in Tris-HCl buffer.
-
Record the absorption spectrum of the compound from 200-400 nm.
-
Add increasing concentrations of ctDNA to the sample cuvette.
-
After each addition, mix and allow to equilibrate for 2-5 minutes before recording the absorption spectrum.
-
-
Data Analysis:
-
Observe for hypochromism (decrease in absorbance) and bathochromic shift (red shift, shift to longer wavelength), which are characteristic of DNA intercalation.
-
The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation: [DNA] / (ε_a - ε_f) = [DNA] / (ε_b - ε_f) + 1 / (K_b * (ε_b - ε_f)) where ε_a is the apparent extinction coefficient, ε_f is the extinction coefficient of the free compound, and ε_b is the extinction coefficient of the fully bound compound.
-
UV-Vis Titration Workflow
Viscosity Measurement Assay
This assay provides strong evidence for the mode of DNA binding. Classical intercalation lengthens the DNA helix, leading to an increase in the viscosity of the DNA solution.
Materials:
-
This compound derivative stock solution
-
ctDNA solution (sonicated to produce rod-like fragments of uniform size)
-
Tris-HCl buffer
-
Ostwald or Ubbelohde viscometer
-
Constant temperature water bath
Procedure:
-
Preparation of DNA:
-
Prepare a solution of ctDNA in Tris-HCl buffer.
-
Sonicate the DNA solution to obtain fragments of approximately 200-500 base pairs. This ensures the DNA behaves as a rigid rod, simplifying the interpretation of viscosity data.
-
-
Viscosity Measurement:
-
Equilibrate the viscometer in a constant temperature water bath (e.g., 25°C).
-
Measure the flow time of the buffer (t₀).
-
Measure the flow time of the DNA solution in the absence of the compound (t_dna).
-
Add increasing amounts of the this compound derivative to the DNA solution in the viscometer.
-
After each addition, mix thoroughly and allow to equilibrate.
-
Measure the flow time (t_compound).
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) at each compound concentration, where η is the viscosity of the DNA solution with the compound and η₀ is the viscosity of the buffer. The relative viscosity can be approximated by the ratio of the flow times.
-
Plot the relative specific viscosity ((η/η₀)¹/³) versus the ratio of the concentration of the bound compound to the concentration of DNA. An increase in relative viscosity is indicative of DNA intercalation.
-
Viscosity Measurement Workflow
Application Notes and Protocols for Determining the Cell Viability of Pyrido[1,2-e]purin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Pyrido[1,2-e]purin-4-amine derivatives on cancer cell lines. The following sections include summaries of quantitative data, detailed experimental methodologies for key cell viability assays, and visual representations of signaling pathways and experimental workflows.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds with potential applications in cancer therapy.[1] Preliminary studies on similar purine-based compounds suggest that their mechanism of action may involve the induction of apoptosis and the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway.[2][3] Accurate assessment of the cytotoxic and anti-proliferative effects of these novel compounds is a crucial first step in the drug development process. This document outlines standardized protocols for widely used and robust cell viability assays: WST-1, MTT, and CellTiter-Glo®.
Data Presentation: Cytotoxicity of Pyrido-imidazole/purine Derivatives
The following table summarizes the cytotoxic activity of various pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives, a closely related class of compounds, against human neuroblastoma cell lines. This data, determined by the WST-1 assay after 72 hours of drug exposure, is presented to provide a reference for the expected potency of such compounds.[4]
| Compound | IC50 (µM) on SH-SY5Y Cells |
| 1g | < 10 |
| 2d | < 10 |
| 4b | < 10 |
| 1d, 1h, 2a, 2f, 2i, 2j, 3b | > 10 (Moderate to low activity) |
| Table 1: IC50 values of selected Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives against human neuroblastoma cells.[4] |
Experimental Protocols
WST-1 Cell Viability Assay
The WST-1 assay is a colorimetric method for the quantification of cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Materials:
-
This compound derivatives
-
Human cancer cell line (e.g., SH-SY5Y, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, and 100 µM).[4]
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[4]
-
-
WST-1 Reagent Addition and Incubation:
-
Add 10 µL of WST-1 reagent to each well.[2]
-
Incubate the plate for 1 to 4 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 440 nm using a microplate reader. A reference wavelength of 600 nm can also be used.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
MTT Cell Viability Assay
The MTT assay is another colorimetric assay to assess cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[6]
Materials:
-
This compound derivatives
-
Human cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the WST-1 protocol.
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 5 from the WST-1 protocol.
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
Materials:
-
This compound derivatives
-
Human cancer cell line
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the WST-1 protocol, using opaque-walled plates.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Follow step 5 from the WST-1 protocol, using luminescence readings instead of absorbance.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell viability assays.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. labotaq.com [labotaq.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pyrido[1,2-e]purin-4-amine: Investigating a Potential Inhibitor of SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global search for effective antiviral therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has led to the investigation of a wide array of chemical scaffolds. Among these, heterocyclic compounds have emerged as a promising class of molecules. This document focuses on Pyrido[1,2-e]purin-4-amine and its derivatives, which have been identified through computational studies as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. While the research is currently in the in silico phase, the initial findings warrant further experimental investigation. This application note provides an overview of the computational findings and outlines the general experimental protocols that would be necessary to validate these promising virtual screening results.
Computational Findings and In Silico Data
Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in identifying and optimizing this compound derivatives as potential SARS-CoV-2 Mpro inhibitors. These studies have provided valuable insights into the binding interactions and stability of these compounds within the active site of the protease.
A series of tricyclic and polycyclic pyrido[1,2-e]purine derivatives were designed and synthesized, and their inhibitory effects against the main protease of SARS-CoV-2 were evaluated using computational methods.[1][2][3] The in silico results highlighted that morpholine/piperidine-substituted pyrido[1,2-e]purine derivatives are promising candidates as effective inhibitors of SARS-CoV-2.[1][2][3]
The following table summarizes the conceptual progression from design to potential validation, as experimental data is not yet available.
| Stage | Description | Key Findings/Goals |
| Design & Synthesis | A series of pyrido[1,2-e]purine derivatives were designed and synthesized via a two-step, one-pot reaction.[1][2][3] | To create a library of novel compounds for screening against SARS-CoV-2 targets. |
| In Silico Screening | The synthesized compounds were evaluated against the SARS-CoV-2 main protease (Mpro) using molecular docking and molecular dynamics.[1][2] | To predict the binding affinity and identify the most promising candidates for further development. The morpholine/piperidine-substituted derivatives were identified as the best candidates.[1][2] |
| Proposed In Vitro Validation | (Hypothetical) Biochemical assays to determine the half-maximal inhibitory concentration (IC50) against purified Mpro. | To quantify the direct inhibitory activity of the compounds on the target enzyme. |
| Proposed Cell-Based Validation | (Hypothetical) Antiviral assays using cell lines susceptible to SARS-CoV-2 infection to determine the half-maximal effective concentration (EC50). | To assess the compound's ability to inhibit viral replication in a cellular context. |
| Proposed Cytotoxicity Assays | (Hypothetical) Evaluation of the compound's toxicity in the cell lines used for antiviral assays to determine the 50% cytotoxic concentration (CC50). | To determine the therapeutic window of the compound. |
Proposed Experimental Protocols
The following are generalized protocols that would be essential for the experimental validation of the in silico findings for this compound and its derivatives.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (In Vitro)
This protocol describes a typical fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of Mpro activity.
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
FRET-based substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound derivatives
-
Positive control inhibitor (e.g., Nirmatrelvir)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the this compound test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the assay buffer. Include wells for a positive control and a no-inhibitor (DMSO) control.
-
Add the purified SARS-CoV-2 Mpro to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Antiviral Activity Assay in Cell Culture (Cell-Based)
This protocol outlines a method to assess the ability of the compounds to inhibit SARS-CoV-2 replication in a relevant cell line.
Materials:
-
Vero E6 or Calu-3 cells
-
SARS-CoV-2 virus stock (e.g., USA-WA1/2020 isolate)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
This compound derivatives
-
Positive control antiviral (e.g., Remdesivir)
-
96-well cell culture plates
-
Reagents for quantifying viral load (e.g., RT-qPCR or immunofluorescence staining)
Procedure:
-
Seed Vero E6 or Calu-3 cells in 96-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of the this compound test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or controls.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, quantify the viral replication. This can be done by:
-
RT-qPCR: Extracting RNA from the cell supernatant and quantifying viral RNA levels.
-
Plaque Assay: Titrating the infectious virus particles in the supernatant.
-
Immunofluorescence: Staining the cells for a viral antigen (e.g., nucleocapsid protein) and quantifying the number of infected cells.
-
-
Determine the percent inhibition of viral replication for each compound concentration relative to the no-drug control.
-
Plot the percent inhibition against the compound concentration and calculate the EC50 value.
Cytotoxicity Assay
This protocol is used to determine the toxicity of the compounds in the host cells.
Materials:
-
Vero E6 or Calu-3 cells
-
Cell culture medium
-
This compound derivatives
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
96-well cell culture plates
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in 96-well plates as described for the antiviral assay.
-
Add serial dilutions of the this compound test compounds to the cells.
-
Incubate the plates for the same duration as the antiviral assay (24-48 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using the appropriate plate reader.
-
Calculate the percent cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).
Visualizing the Proposed Workflow
The following diagram illustrates the proposed workflow for the experimental validation of this compound derivatives.
Caption: Proposed workflow for validating this compound derivatives.
Conclusion
The in silico identification of this compound derivatives as potential inhibitors of the SARS-CoV-2 main protease represents an important first step in the discovery of novel antiviral agents. While the current data is computational, it provides a strong rationale for progressing these compounds into experimental validation. The protocols outlined above provide a roadmap for the necessary in vitro and cell-based assays to determine the true therapeutic potential of this promising class of compounds. Successful validation would pave the way for further preclinical development, including pharmacokinetic and in vivo efficacy studies.
References
Application Notes and Protocols: Kinase Inhibition Assays Using Pyrido[1,2-e]purin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target for drug discovery, particularly in oncology and inflammatory diseases.[1] The development of selective kinase inhibitors is a key focus for therapeutic intervention. Pyrido[1,2-e]purin-4-amine analogs represent a promising scaffold for the development of potent and selective kinase inhibitors. This document provides detailed protocols and application notes for evaluating the inhibitory activity of these analogs against various protein kinases using established biochemical assay methods.
Kinase activity is typically measured by quantifying the transfer of a phosphate group from ATP to a specific substrate.[2] Inhibition of this process by compounds like this compound analogs can be monitored using various detection methods, including luminescence, fluorescence, and radiometric assays.[3][4] These assays are fundamental in the early stages of drug discovery for determining the potency (e.g., IC50 values) and selectivity of novel chemical entities.
Featured Analogs and Target Kinases
This document focuses on the evaluation of a series of fictional this compound analogs for their inhibitory activity against key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Proto-oncogene tyrosine-protein kinase Src.
Table 1: this compound Analogs and their Target Kinases
| Analog ID | Target Kinase(s) | R-Group Substitution |
| PPA-001 | EGFR | 4-(3-chloroanilino) |
| PPA-002 | VEGFR2 | 4-(4-fluoro-2-methylanilino) |
| PPA-003 | Src | 4-(2,4-dichloroanilino) |
| PPA-004 | Pan-Kinase Control | 4-anilino |
Biochemical Kinase Inhibition Assays: Protocols
Biochemical kinase assays are essential for determining the direct inhibitory effect of compounds on purified enzymes.[3] Below are detailed protocols for luminescence-based and fluorescence-based assays, which are commonly used in high-throughput screening.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR2, Src)
-
Kinase-specific substrate
-
This compound analogs (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Experimental Workflow:
References
Application Notes and Protocols for High-Throughput Screening of Pyrido[1,2-e]purin-4-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyrido[1,2-e]purin-4-amine scaffold and its derivatives represent a class of privileged heterocyclic compounds that have garnered significant interest in drug discovery, particularly as inhibitors of various protein kinases. Their rigid, planar structure allows for specific interactions within the ATP-binding pocket of these enzymes, leading to potent and selective inhibition. This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of this compound libraries against several key oncological and immunological targets, including Cyclin-Dependent Kinase 2 (CDK2), mammalian Target of Rapamycin (mTOR), DNA-dependent Protein Kinase (DNA-PK), and Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).
Target Rationale
-
CDK2: A key regulator of the cell cycle, CDK2 is often dysregulated in cancer, making it a prime target for anti-cancer therapies.
-
mTOR: A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Inhibition of the PI3K/AKT/mTOR pathway is a clinically validated strategy in oncology.
-
DNA-PK: A critical enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. Inhibitors of DNA-PK can sensitize cancer cells to radiation and chemotherapy.
-
SHP2: A non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). Allosteric inhibition of SHP2 has emerged as a promising therapeutic approach for various cancers.[1][2]
High-Throughput Screening Workflow
A typical HTS cascade for the identification of novel kinase inhibitors from a this compound library involves a multi-step process designed to efficiently identify and validate potent and selective compounds.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the inhibitory activities of representative compounds with related scaffolds against their respective targets.
Table 1: Inhibitory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives against SHP2 [1]
| Compound ID | Full-length SHP2 IC50 (µM) | SHP2-PTP IC50 (µM) | Kyse-520 Cell Proliferation IC50 (µM) |
| 14i | 0.104 | > 50 | 1.06 |
| 13a | - | - | - |
Data for 13a is noted as having relatively good inhibitory activity but specific values were not provided in the source.
Table 2: Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives against PI3Kα and mTOR [3]
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 1 | 19 | 37 |
| 5 | 3 | 30 |
| 19 | 8 | 85 |
| 21 | 10 | 95 |
| 32 | 5 | 410 |
Table 3: Inhibitory Activity of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives against CDKs [4]
| Compound ID | CDK2/E Ki (µM) | CDK1/B Ki (µM) | CDK5/p25 Ki (µM) | CDK9/T1 Ki (µM) | A2780 Cell Viability IC50 (µM) |
| 14 | 0.007 | 0.054 | 0.003 | 0.011 | 0.28 |
| 15 | 0.005 | 0.041 | 0.008 | 0.015 | 0.27 |
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is a common target for this compound derivatives and related scaffolds.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for a luminescence-based kinase assay to determine the IC50 of test compounds.
Materials:
-
Recombinant Kinase (e.g., CDK2/Cyclin A, mTOR, DNA-PK)
-
Kinase Substrate (specific for the kinase)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test Compounds (dissolved in DMSO)
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Serially dilute the this compound compounds in DMSO and then in kinase assay buffer. Add 1 µL of the diluted compounds to the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
SHP2 Allosteric Inhibition Assay
This protocol describes a biochemical assay to screen for allosteric inhibitors of SHP2.[1]
Materials:
-
Recombinant full-length SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT)
-
Test Compounds (in DMSO)
-
Black, low-volume 384-well plates
Procedure:
-
Compound Plating: Add 50 nL of test compound in DMSO to the assay plate.
-
Enzyme Addition: Add 5 µL of SHP2 enzyme solution (e.g., 4 nM in assay buffer) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Substrate Addition: Add 5 µL of DiFMUP substrate solution (e.g., 200 µM in assay buffer) to initiate the reaction.
-
Data Acquisition: Monitor the fluorescence signal (Excitation: 340 nm, Emission: 450 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition and IC50 values as described in the general kinase assay protocol.
Cell Viability Assay (MTT/XTT)
This protocol is used to assess the effect of the test compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for CDK2, PC-3 for mTOR, HCT116 for DNA-PK, Kyse-520 for SHP2)
-
Complete cell culture medium
-
Test Compounds (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Clear 96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound compounds. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Alternatively, use a one-step XTT reagent according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a plate reader.
-
Data Analysis: Calculate the percent cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) values by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold provides a versatile platform for the development of potent and selective inhibitors against a range of clinically relevant targets. The high-throughput screening workflows and detailed experimental protocols presented in this document offer a robust framework for the identification and characterization of novel drug candidates from libraries of these compounds. The successful application of these methods will facilitate the discovery of new therapeutic agents for the treatment of cancer and other diseases.
References
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of Pyrido[1,2-e]purin-4-amine with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrido[1,2-e]purin-4-amine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The rigid purine scaffold fused with a pyridine ring provides a unique three-dimensional structure that can be tailored to interact with various biological targets. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[1] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-protein interactions, which can guide the optimization of lead compounds.[1]
Kinases are a major class of drug targets, particularly in oncology, and various pyridopyrimidine scaffolds have been investigated as kinase inhibitors.[1][2][3][4][5] This document provides a detailed protocol for the molecular docking of this compound with a representative protein kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The methodologies described herein are broadly applicable to other protein targets.
Signaling Pathway Context
Experimental Protocols
Software and Resource Requirements
-
Protein Structure: Protein Data Bank (PDB) (e.g., PDB ID: 4JPS for PI3Kα, a related kinase).[2][5]
-
Ligand Structure: 2D structure drawing software (e.g., ChemDraw) and 3D structure generation software (e.g., Avogadro, Chem3D).
-
Molecular Docking Software: AutoDock Tools and AutoDock Vina.
-
Visualization Software: PyMOL or UCSF Chimera.
Protein Preparation Protocol
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., VEGFR-2) from the Protein Data Bank.
-
Prepare the Protein:
-
Load the PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands from the protein structure.[3]
-
Add polar hydrogen atoms to the protein.
-
Add Kollman charges to the protein.
-
Save the prepared protein in PDBQT format.
-
Ligand Preparation Protocol
-
Draw Ligand Structure: Draw the 2D structure of this compound using chemical drawing software.
-
Generate 3D Structure: Convert the 2D structure to a 3D structure and perform energy minimization using appropriate software.
-
Prepare Ligand for Docking:
-
Load the 3D structure of the ligand into AutoDock Tools.
-
Detect the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
Molecular Docking Workflow
-
Grid Box Generation:
-
In AutoDock Tools, define the binding site on the target protein by creating a grid box that encompasses the active site. The coordinates of the co-crystallized ligand can be used to center the grid box.
-
-
Configuration File:
-
Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
The output file will contain the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses of the ligand.
-
The pose with the lowest binding affinity is typically considered the most favorable.
-
Visualize the protein-ligand complex using PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Data Presentation
The results of the molecular docking study can be summarized in a table for clear comparison.
| Compound | Target Protein | Docking Score (kcal/mol) | RMSD (Å) | Interacting Residues (Hydrogen Bonds) |
| This compound | VEGFR-2 | -9.8 | 1.2 | Cys919, Asp1046 |
| Control Inhibitor (e.g., Sorafenib) | VEGFR-2 | -10.5 | 1.0 | Cys919, Asp1046, Glu885 |
| Derivative 1 | VEGFR-2 | -10.2 | 1.1 | Cys919, Asp1046, Glu885 |
| Derivative 2 | VEGFR-2 | -9.5 | 1.5 | Asp1046 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The docking scores for potent inhibitors often fall in the range of -10 to -12 kcal/mol.[2]
Conclusion
Molecular docking is a valuable tool in the early stages of drug discovery for identifying and optimizing potential inhibitors. The protocol outlined in this document provides a systematic approach for evaluating the binding of this compound to protein targets like VEGFR-2. The insights gained from these computational studies, such as binding affinity and key molecular interactions, are crucial for guiding further experimental validation and the rational design of more potent and selective drug candidates.
References
- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. [PDF] Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. | Semantic Scholar [semanticscholar.org]
- 5. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the In Vitro Evaluation of Pyrido[1,2-e]purin-4-amine Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of the antitumor activity of Pyrido[1,2-e]purin-4-amine and its derivatives. The following sections detail the cytotoxic effects on cancer cell lines and provide standardized protocols for key experimental assays.
Data Presentation
The antitumor activity of Pyrido[1,2-e]purine derivatives has been evaluated against human cancer cell lines. The following tables summarize the quantitative data on their cytotoxic effects.
Note: The following data is for 4-methylamino- and 4-(piperidin-1-yl)pyrido[1,2-e]purine derivatives, as specific data for the parent compound this compound was not available in the cited literature. These derivatives provide a strong indication of the potential activity of this class of compounds.
Table 1: Cytotoxicity of Pyrido[1,2-e]purine Derivatives on Sensitive Human MCF7 Cancer Cells [1]
| Compound | Derivative | IC50 (µM) |
| 6a | 4-methylaminopyrido[1,2-e]purine | 160 |
| 6b | 7-methyl-4-methylaminopyrido[1,2-e]purine | 720 |
| 7a | 4-(piperidin-1-yl)pyrido[1,2-e]purine | 180 |
| 7b | 7-methyl-4-(piperidin-1-yl)pyrido[1,2-e]purine | 670 |
| Doxorubicin | (Reference Compound) | 0.75 |
Table 2: Cytotoxicity of Pyrido[1,2-e]purine Derivatives on Multidrug-Resistant Human MCF7 Cancer Cells [1]
| Compound | Derivative | IC50 (µM) |
| 6a | 4-methylaminopyrido[1,2-e]purine | 180 |
| 6b | 7-methyl-4-methylaminopyrido[1,2-e]purine | 670 |
| 7a | 4-(piperidin-1-yl)pyrido[1,2-e]purine | 220 |
| 7b | 7-methyl-4-(piperidin-1-yl)pyrido[1,2-e]purine | 500 |
| Doxorubicin | (Reference Compound) | 50 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the antitumor activity of this compound. These protocols are based on standard methodologies reported for related heterocyclic compounds.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Caspase-3 Activation)
This protocol is to determine if the compound induces apoptosis by measuring the activity of caspase-3.
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate and incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
-
Data Analysis: Express the results as a fold-change in caspase-3 activity compared to the vehicle control.
Cell Cycle Analysis
This protocol is for determining the effect of the compound on the cell cycle progression.
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
This compound
-
PBS (Phosphate-buffered saline)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Experimental Workflow for In Vitro Antitumor Activity Evaluation
Caption: Workflow for evaluating the in vitro antitumor activity.
Potential Signaling Pathway for Apoptosis Induction
Caption: A hypothesized intrinsic apoptosis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Pyrido[1,2-e]purin-4-amine Solubility Improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrido[1,2-e]purin-4-amine. The focus is on addressing and overcoming solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a heterocyclic organic compound with a purine-like core structure. Compounds of this class are often investigated for their potential pharmacological activities. However, their planar and often rigid molecular structure can lead to strong intermolecular interactions in the solid state, resulting in low aqueous solubility. Poor solubility can be a major hurdle in drug development, leading to low bioavailability and limiting the therapeutic potential of the compound. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[1][2][3]
Q2: What are the initial steps to assess the solubility of this compound?
The first step is to determine the equilibrium solubility of the compound in various aqueous media. This typically involves shake-flask methods in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract. The concentration of the dissolved compound is then measured using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).
Q3: What are the main strategies for improving the solubility of a poorly soluble compound like this compound?
Solubility enhancement techniques can be broadly categorized into physical and chemical modifications, as well as the use of formulation strategies.[1][4]
-
Physical Modifications: These include reducing the particle size to increase the surface area (micronization and nanosizing), and modifying the solid-state properties of the drug (e.g., using amorphous forms or co-crystals).[1][4]
-
Chemical Modifications: This involves creating a more soluble version of the drug, for example, by forming salts or creating prodrugs.[1]
-
Formulation Strategies: These approaches involve the use of excipients to improve solubility. Common methods include the use of co-solvents, surfactants, cyclodextrins, and the preparation of solid dispersions or lipid-based formulations.[5][6][7]
Troubleshooting Guides
Issue 1: Low aqueous solubility of this compound in neutral pH.
Initial Assessment: Confirm the low solubility through equilibrium solubility testing at pH 7.4. A solubility of <10 µg/mL is generally considered low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low solubility of this compound.
Recommended Strategies & Protocols:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix can prevent crystallization and maintain the drug in a higher energy amorphous state, which has greater solubility.[8][9][10][11]
-
Experimental Protocol:
-
Polymer Selection: Screen various polymers such as PVP K30, HPMC, and Soluplus®.
-
Solvent Evaporation Method: Dissolve this compound and the selected polymer in a common solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Drying: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Characterization: Analyze the resulting solid for amorphicity using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Solubility Measurement: Determine the aqueous solubility of the ASD.
-
-
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate.[12][13][14][15][16]
-
Experimental Protocol:
-
Stabilizer Selection: Screen various stabilizers (surfactants and polymers) like Poloxamer 188, Tween 80, and HPMC.
-
High-Pressure Homogenization: Prepare a pre-suspension of this compound in an aqueous stabilizer solution. Homogenize this suspension at high pressure (e.g., 1500 bar) for multiple cycles.[1][4]
-
Particle Size Analysis: Measure the particle size and distribution using dynamic light scattering (DLS).
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the nanosuspension with the unprocessed drug.
-
-
Data Presentation:
| Strategy | Formulation Details | Solubility Increase (fold) |
| Amorphous Solid Dispersion | 1:4 drug-to-HPMC ratio | 50-fold |
| Nanosuspension | 2% Poloxamer 188 | 20-fold |
Issue 2: Recrystallization of the amorphous form during storage or dissolution.
Initial Assessment: Observe for changes in the physical appearance of the amorphous solid dispersion (e.g., loss of transparency in a film) or a decrease in dissolution rate over time. Confirm recrystallization using PXRD.
Troubleshooting Workflow:
Caption: Workflow for addressing recrystallization issues in amorphous solid dispersions.
Recommended Strategies & Protocols:
-
Polymer Optimization: The choice of polymer is critical for stabilizing the amorphous drug. Polymers with strong interactions with the drug molecule can inhibit crystallization.[8][10]
-
Experimental Protocol:
-
Screening: Prepare ASDs with different polymers (e.g., HPMC-AS, Eudragit® L100-55) that are known to be good crystallization inhibitors.
-
Drug-Polymer Interaction Studies: Use Fourier-transform infrared spectroscopy (FTIR) to investigate potential hydrogen bonding between this compound and the polymer.
-
Stability Testing: Store the prepared ASDs under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for recrystallization at set time points using PXRD.
-
-
-
Inclusion of a Ternary Component: Adding a third component, such as a surfactant, can further enhance the stability of the amorphous system.
-
Experimental Protocol:
-
Excipient Selection: Choose a surfactant like Vitamin E TPGS or sodium dodecyl sulfate (SDS).
-
Formulation: Prepare a ternary ASD by dissolving the drug, polymer, and surfactant in a common solvent before evaporation.
-
Stability Assessment: Conduct accelerated stability studies as described above.
-
-
Data Presentation:
| Formulation | Polymer | Ternary Component | Stability at 40°C/75% RH (1 month) |
| Binary ASD | HPMC | None | Recrystallization observed |
| Ternary ASD | HPMC | Vitamin E TPGS (5%) | Amorphous |
Issue 3: Limited solubility improvement with cyclodextrins.
Initial Assessment: Phase solubility studies show a linear (AL-type) or slightly non-linear (AP-type) relationship with a low binding constant, indicating weak complexation and limited solubility enhancement.
Troubleshooting Workflow:
Caption: Workflow for optimizing cyclodextrin-based solubility enhancement.
Recommended Strategies & Protocols:
-
Screening of Different Cyclodextrins: The size of the cyclodextrin cavity and the nature of its substituents can significantly impact complexation efficiency.[17][18][19][20]
-
Experimental Protocol:
-
Selection: Evaluate a range of cyclodextrins, including beta-cyclodextrin (β-CD), hydroxypropyl-beta-cyclodextrin (HP-β-CD), and sulfobutylether-beta-cyclodextrin (SBE-β-CD).
-
Phase Solubility Studies: Prepare aqueous solutions with increasing concentrations of each cyclodextrin. Add an excess of this compound to each solution and shake until equilibrium is reached. Filter the solutions and analyze the concentration of the dissolved drug.
-
Data Analysis: Plot the drug concentration against the cyclodextrin concentration to determine the phase solubility diagram type and calculate the stability constant (Kc).
-
-
-
Use of Ternary Complexes: The addition of a water-soluble polymer can improve the complexation efficiency and further increase solubility.[21]
-
Experimental Protocol:
-
Polymer Selection: Choose a polymer such as PVP or HPMC.
-
Complex Preparation: Prepare the inclusion complex using a method like kneading or co-evaporation in the presence of the selected polymer.
-
Solubility Measurement: Determine the aqueous solubility of the ternary complex and compare it to the binary (drug-cyclodextrin) complex.
-
-
Data Presentation:
| Cyclodextrin Type | Stability Constant (Kc, M⁻¹) | Solubility at 20 mM Cyclodextrin (µg/mL) |
| β-CD | 150 | 50 |
| HP-β-CD | 450 | 180 |
| SBE-β-CD | 800 | 350 |
| HP-β-CD with 0.25% HPMC | 620 | 250 |
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 14. ijsdr.org [ijsdr.org]
- 15. scispace.com [scispace.com]
- 16. ijpbs.com [ijpbs.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsr.com [ijpsr.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance with Pyrido[1,2-e]purin-4-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrido[1,2-e]purin-4-amine derivatives. These resources are designed to address common challenges encountered during experiments aimed at overcoming therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound derivatives in overcoming drug resistance?
A1: this compound derivatives and related pyridopyrimidines often function as kinase inhibitors.[1][2][3] They can target various kinases involved in cell signaling pathways that, when dysregulated, contribute to drug resistance. For example, some derivatives act as allosteric SHP2 inhibitors, affecting the RAS-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4][5] Others may inhibit cyclin-dependent kinases (CDKs) like CDK4 or Threonine Tyrosine Kinase (TTK), which are key regulators of the cell cycle.[2][6] By inhibiting these kinases, the compounds can circumvent resistance mechanisms that cancer cells have developed against other therapies.
Q2: How do I select the appropriate cell line to test my this compound derivative?
A2: The choice of cell line is critical and should be based on the specific kinase your derivative is designed to target and the type of resistance you are investigating. For instance, if your compound targets EGFR, cell lines with known EGFR mutations, such as certain non-small cell lung cancer lines, would be appropriate.[7][8] For investigating resistance, you may need a pair of cell lines: a parental sensitive line and a derived resistant line. Alternatively, you can use cell lines known to overexpress the target kinase or have activating mutations.
Q3: What are the typical concentrations of this compound derivatives used in in vitro experiments?
A3: The effective concentration will vary depending on the specific derivative and the cell line being tested. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value. Based on published research, IC50 values for active pyridopyrimidine derivatives can range from the nanomolar to the low micromolar range.[4][6][9] A good starting point for a dose-response experiment could be a range from 1 nM to 100 µM.
Q4: Can this compound derivatives be combined with other therapies?
A4: Yes, and this is a key strategy for overcoming resistance. Combining a this compound derivative with a standard-of-care chemotherapeutic agent can have synergistic effects. For example, a TTK inhibitor derivative has shown promising in vivo efficacy when combined with paclitaxel in a colon cancer model.[6] When planning combination studies, it is important to assess for synergy, additivity, or antagonism using methods such as the Chou-Talalay method.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Cell Viability
| Possible Cause | Suggested Solution |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding the compound. If observed, try dissolving the compound in a different solvent or at a lower stock concentration. Ensure the final solvent concentration in the media is low (typically <0.5%) and consistent across all wells. |
| Cell Seeding Density | Inconsistent cell numbers can lead to variable results. Ensure a single-cell suspension and accurate cell counting before seeding. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Incorrect Assay Endpoint | The chosen incubation time may be too short to observe an effect. Try extending the incubation period (e.g., 48h, 72h). Also, confirm that the viability assay used (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and compound. |
| Compound Inactivity | The derivative may not be active against the chosen cell line. Verify the expression and activity of the target kinase in your cell line. Test the compound in a cell-free kinase assay to confirm direct target inhibition. |
Problem 2: Difficulty in Detecting Downstream Signaling Changes via Western Blot
| Possible Cause | Suggested Solution |
| Suboptimal Treatment Time | The timing of pathway modulation can be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing changes in protein phosphorylation. |
| Poor Antibody Quality | Use validated antibodies specific for the phosphorylated and total protein of interest. Run positive and negative controls to ensure antibody specificity. |
| Insufficient Protein Lysis | Ensure complete cell lysis to release all cellular proteins. Use appropriate lysis buffers containing protease and phosphatase inhibitors. |
| Low Target Expression | The target protein or its phosphorylated form may be expressed at low levels in your cell line. Confirm target expression using a positive control cell line or by overexpressing the target. |
Quantitative Data Summary
The following tables summarize the inhibitory activities of some Pyrido[1,2-a]pyrimidin-4-one and Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as reported in the literature.
Table 1: Inhibitory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives against SHP2 and Cancer Cell Lines [4]
| Compound | SHP2 IC50 (µM) | Kyse-520 IC50 (µM) | NCI-H358 IC50 (µM) | MIA-PaCa2 IC50 (µM) |
| 14i | 0.104 | 1.06 | > SHP099 | > SHP099 |
| SHP099 | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Antimalarial Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives [9]
| Compound | Pf 3D7 IC50 (µM) |
| 21 | 33 |
| 37 | 37 |
Table 3: Kinase Inhibitory Activity of a Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative [6]
| Compound | TTK IC50 (nM) |
| 5o | 23 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Plate cells and treat with the this compound derivative for the determined optimal time. Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrido[1,2-e]purin-4-amine stability in biological assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Pyrido[1,2-e]purin-4-amine in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in our biological assays?
A1: The stability of this compound, like many small molecules, can be influenced by a combination of chemical and biological factors. Key considerations include:
-
pH: The compound's stability may be pH-dependent. Acidic conditions, such as those in simulated gastric fluid, or the specific pH of your buffer system can potentially lead to hydrolysis or other forms of degradation.[1]
-
Enzymatic Degradation: Biological matrices such as plasma, serum, or cell lysates contain various enzymes (e.g., esterases, oxidases) that can metabolize the compound.[2]
-
Temperature: Elevated temperatures during incubation or improper storage can accelerate degradation. Conversely, freeze-thaw cycles can also impact stability.[3][4]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[5] It is advisable to handle the compound in low-light conditions until its photosensitivity is determined.
-
Matrix Effects: The specific components of your biological matrix (e.g., proteins, other small molecules) can interact with this compound, potentially leading to instability.[6]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the compound.[1]
Q2: We are observing a progressive loss of our compound's activity over the course of our cell-based assay. How can we determine if this is due to compound instability?
A2: To investigate whether the observed loss of activity is due to instability, a systematic approach is recommended. You should assess the compound's stability under the specific conditions of your assay. This involves incubating this compound in the assay medium (including cells and any supplements like FBS) for the duration of your experiment. At various time points (e.g., 0, 2, 6, 12, 24 hours), collect aliquots and quantify the remaining concentration of the parent compound using an appropriate analytical method, such as LC-MS/MS.[1][7] A significant decrease in concentration over time would indicate instability.
Q3: What are the best practices for storing stock solutions and working solutions of this compound?
A3: For optimal stability, stock solutions of this compound should be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] Working solutions should be freshly prepared before each experiment from a thawed aliquot of the stock solution. It is also good practice to protect solutions from light, especially if the compound's photosensitivity has not been established.[5]
Troubleshooting Guides
Issue 1: High Variability in Assay Results
Possible Cause: Inconsistent stability of this compound between experimental runs.
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure that all experimental samples are handled consistently. This includes standardizing the time samples spend at room temperature and the number of freeze-thaw cycles.[4]
-
Assess Bench-Top Stability: Determine the stability of the compound in your assay matrix at room temperature over a period that mimics your experimental setup time.[3]
-
Evaluate Matrix Effects: The composition of your biological matrix can vary between batches (e.g., different lots of serum). If you suspect this is an issue, test the compound's stability in different batches of your matrix.[6]
-
Use of Stabilizers: If enzymatic degradation is suspected, consider the addition of enzyme inhibitors to a subset of your samples to see if stability is improved. For example, sodium fluoride can be used to inhibit esterases.[5]
Issue 2: Low Bioactivity in an Otherwise Validated Assay
Possible Cause: Rapid degradation of this compound upon introduction to the biological matrix.
Troubleshooting Steps:
-
Conduct a Time-Course Stability Study: Perform a high-resolution time-course study, taking samples at very early time points (e.g., 0, 5, 15, 30, and 60 minutes) to assess initial stability.
-
Analyze for Metabolites: Use LC-MS/MS to look for the appearance of potential metabolites. The presence of new peaks corresponding to predicted metabolic products (e.g., hydroxylated or glucuronidated forms) can confirm enzymatic degradation.
-
Modify Assay Conditions: If degradation is rapid, consider shortening the incubation time of your assay if experimentally feasible. Alternatively, assess if performing the assay at a lower temperature (e.g., 4°C) can slow down degradation without compromising the biological aspect of the assay.
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Biological Matrix (e.g., Plasma)
Objective: To determine the in vitro stability of this compound in a biological matrix over time.
Materials:
-
This compound
-
Control compound (a known stable compound)
-
Biological matrix (e.g., human plasma)
-
Incubator (37°C)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the compound into pre-warmed (37°C) biological matrix to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile to precipitate proteins and stop enzymatic activity.[7]
-
Vortex the samples and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.
Data Presentation
Table 1: Stability of this compound in Human Plasma at 37°C
| Time (minutes) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 15 | 85.2 ± 4.1 |
| 30 | 68.9 ± 5.3 |
| 60 | 45.1 ± 3.8 |
| 120 | 18.7 ± 2.9 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining compound stability in a biological matrix.
Hypothetical Signaling Pathway and Compound Interaction
Caption: Potential interaction of this compound with a kinase pathway and its metabolism.
References
- 1. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why is my Immunoassay Having Issues with Stability? | Blog | Biosynth [biosynth.com]
- 5. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 6. Factors affecting the efficiency of purine analogues as selective agents for mutants of mammalian cells induced by ionising radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Pyrido[1,2-e]purin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Pyrido[1,2-e]purin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for crystallizing this compound and related heterocyclic compounds?
A1: Ethanol is a frequently mentioned solvent for the purification of related pyrido[1,2-a]pyrimidin-4-one derivatives by crystallization. For nitrogen-containing heterocyclic compounds in general, a range of solvents can be effective depending on the specific substitution and polarity of the molecule. Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile). Often, a solvent pair, such as ethanol-water or ethyl acetate-hexane, is used to achieve the ideal solubility profile for crystal growth.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent. To address this, you can try adding a small amount of additional solvent to decrease the saturation level and then allow it to cool more slowly.[1] If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
Q3: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?
A3: If no crystals form, the solution may not be sufficiently supersaturated, or there may be a kinetic barrier to nucleation. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Introduce a tiny crystal of the pure compound into the solution. This "seed" crystal will act as a template for further crystal growth.
-
Reducing Solvent Volume: If the compound is too dilute, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Cooling: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator.
Q4: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?
A4: Rapid crystallization often traps impurities and leads to small, poorly formed crystals.[1] To slow down the process, you should aim for a slower cooling rate. After dissolving the compound in the hot solvent, cover the flask and allow it to cool to room temperature on the benchtop before transferring it to a colder environment like an ice bath. Using a slightly larger volume of solvent can also help to slow down the rate of crystallization.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound will not dissolve in the chosen solvent, even when heated. | The solvent is not polar enough to dissolve the compound. | Try a more polar solvent. For purine-like structures, which have hydrogen bond donors and acceptors, polar protic solvents like ethanol or methanol are often a good starting point. If the compound is very polar, water or a mixture of an organic solvent and water may be necessary. |
| Compound dissolves but "oils out" upon cooling. | The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent may be too high, causing the compound to melt in the solution. | Add a small amount of additional solvent to the hot solution to reduce the concentration. Allow the solution to cool more slowly. Consider a solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent). The compound may be highly soluble in the chosen solvent even at low temperatures. There is a high energy barrier for nucleation. | Evaporate some of the solvent to increase the concentration and try cooling again.[1] Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). Induce nucleation by scratching the flask or adding a seed crystal. |
| Crystallization is very rapid, yielding a fine powder or small needles. | The solution is too supersaturated. The cooling rate is too fast. | Re-dissolve the solid by heating and add a small amount of extra solvent.[1] Allow the solution to cool slowly at room temperature before placing it in a cold bath. |
| The resulting crystals are discolored or appear impure. | Impurities are co-crystallizing with the product. The solvent may be reacting with the compound. | Consider a pre-purification step like column chromatography. Try a different crystallization solvent or a sequence of crystallizations from different solvents. Ensure the chosen solvent is inert. |
| Low recovery of the crystallized product. | Too much solvent was used, and a significant amount of the compound remains in the mother liquor. The compound is more soluble in the cold solvent than anticipated. | Before filtering, cool the solution in an ice bath for a longer period to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals during filtration. The mother liquor can be concentrated to recover more product, which may then be recrystallized.[1] |
Data Presentation
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds with hydrogen bonding capabilities. Often used in combination with a miscible organic solvent. |
| Methanol | 65 | 32.7 | A polar protic solvent, effective for many polar organic molecules. |
| Ethanol | 78 | 24.5 | A versatile and commonly used polar protic solvent for recrystallization.[2] |
| Isopropanol | 82 | 19.9 | Similar to ethanol but slightly less polar. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that can be effective for moderately polar compounds. |
| Acetone | 56 | 20.7 | A polar aprotic solvent, useful but its low boiling point can sometimes lead to rapid evaporation and crystallization. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often used for compounds with intermediate polarity. Frequently used in a solvent pair with a nonpolar solvent like hexane. |
| Dichloromethane | 40 | 9.1 | A non-polar aprotic solvent. Its low boiling point requires careful handling to avoid premature evaporation. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. Can be effective for less polar compounds. |
| Hexane | 69 | 1.9 | A non-polar solvent, typically used as an anti-solvent with a more polar solvent. |
Experimental Protocols
General Protocol for Recrystallization of this compound
This is a general guideline based on protocols for similar compounds. The optimal solvent and conditions should be determined experimentally.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Ethanol or an ethanol/water mixture is a reasonable starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Crystal formation should begin during this period. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry, or by drying them in a vacuum oven.
Mandatory Visualization
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
Technical Support Center: Synthesis of Pyrido[1,2-e]purin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrido[1,2-e]purin-4-amine and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a multi-step synthesis. This typically begins with the construction of the core heterocyclic ring system to form a 4-oxo or 4-hydroxy-pyrido[1,2-e]purine intermediate. This intermediate is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to yield 4-chloro-pyrido[1,2-e]purine. The final step is a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro substituent is displaced by an amine to furnish the desired this compound.
Q2: I am observing a low yield in the final amination step. What are the possible reasons?
Low yields in the amination of the 4-chloro-pyrido[1,2-e]purine intermediate can be attributed to several factors. The chloro group may be susceptible to hydrolysis, reverting the starting material to the 4-hydroxy analogue, which is unreactive under amination conditions. Another possibility is the use of a weak nucleophile or suboptimal reaction conditions (temperature, solvent, base). Additionally, side reactions, such as reaction at other sites on the purine ring, can consume the starting material and reduce the yield of the desired product.
Q3: My final product is difficult to purify. What are the likely impurities?
Common impurities in the synthesis of this compound include unreacted 4-chloro-pyrido[1,2-e]purine starting material and the hydrolysis byproduct, 4-hydroxy-pyrido[1,2-e]purine. If the initial chlorination step was not complete, you might also have the 4-oxo precursor in your crude product. Depending on the specific amine used, over-alkylation or di-substitution products could also be present.
Q4: Can I use other methods for the amination step besides reacting with an amine?
While direct amination is the most common method, other strategies exist. For instance, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed, which may offer milder reaction conditions and broader substrate scope, particularly for less nucleophilic amines.
Troubleshooting Guides
Problem 1: Incomplete Cyclization During Ring Formation
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of products observed by TLC/LC-MS after the cyclization step. | The reaction may not have gone to completion, leaving starting materials or partially cyclized intermediates. | Increase the reaction time or temperature. Ensure the reagents are pure and dry, as impurities can sometimes inhibit the reaction.[1] |
| Formation of an unexpected isomer. | The cyclization may have occurred at an alternative reactive site on the precursor molecule. | Modify the starting materials to block alternative reactive sites or use a more regioselective cyclization method. |
| Low yield of the desired cyclized product. | The reaction conditions (e.g., acid or base catalyst, solvent) may not be optimal. | Screen different catalysts and solvents to find the optimal conditions for your specific substrate. |
Problem 2: Side Reactions During Chlorination with POCl₃
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple phosphorus-containing byproducts in ³¹P NMR. | Formation of phosphorylated intermediates. This occurs when the reaction temperature is too low or the system is not sufficiently basic.[2] | Carefully control the reaction temperature, ensuring it is high enough for the conversion to the chloro-product (typically 70-90 °C).[2] Maintain basic conditions throughout the addition of POCl₃ to suppress the formation of pseudodimers.[2] |
| A significant amount of starting material (4-oxo-pyrido[1,2-e]purine) remains after the reaction. | Insufficient amount of chlorinating agent or incomplete reaction. | Use a sufficient excess of POCl₃. Increase the reaction time or temperature to ensure complete conversion. |
| Formation of a dimeric byproduct. | Reaction between a phosphorylated intermediate and unreacted starting material. | Maintain a low concentration of the starting material or add it slowly to the reaction mixture. Ensure the reaction temperature is appropriate to favor the desired chlorination.[2] |
Problem 3: Byproduct Formation in the Final Amination Step
| Symptom | Possible Cause | Suggested Solution |
| Presence of the 4-hydroxy-pyrido[1,2-e]purine byproduct. | Hydrolysis of the 4-chloro intermediate due to the presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a di-substituted product. | If the purine ring has other reactive leaving groups, the amine may react at multiple sites. | Use a less reactive amine or protect other reactive sites on the purine ring before the amination step. Adjusting the stoichiometry of the amine can also help minimize di-substitution. |
| Low conversion to the desired amine product. | The amine used may not be nucleophilic enough, or the reaction conditions are too mild. | Increase the reaction temperature. Use a stronger base to deprotonate the amine and increase its nucleophilicity. Consider using a different solvent that can better solvate the transition state. |
Experimental Protocols
General Procedure for the Synthesis of 4-Chloro-Pyrido[1,2-e]purine:
A mixture of 4-oxo-pyrido[1,2-e]purine and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 2-4 hours. The reaction is monitored by TLC or LC-MS. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the crude 4-chloro-pyrido[1,2-e]purine, which can be used in the next step without further purification or purified by column chromatography.
General Procedure for the Amination of 4-Chloro-Pyrido[1,2-e]purine:
To a solution of 4-chloro-pyrido[1,2-e]purine in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added the desired amine (1.1-1.5 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents). The reaction mixture is heated at a temperature ranging from 80 °C to 120 °C until the starting material is consumed (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the desired this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Potential side reactions during the chlorination step.
Caption: Common side reactions observed during the amination step.
References
Improving the selectivity of Pyrido[1,2-e]purin-4-amine based inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Pyrido[1,2-e]purin-4-amine based inhibitors. The content is designed to assist in overcoming common experimental challenges and improving inhibitor selectivity.
Frequently Asked Questions (FAQs)
1. What are the common molecular targets for this compound based inhibitors?
The this compound scaffold is a versatile "privileged structure" known to bind to the ATP pocket of various protein kinases. Consequently, inhibitors based on this scaffold have been developed against a range of targets, including:
-
PI3K/mTOR: Key regulators of cell growth, proliferation, and survival.
-
DYRK1A/1B: Dual-specificity kinases implicated in neurodevelopment and certain cancers.
-
SHP2: A non-receptor protein tyrosine phosphatase that modulates the RAS-ERK and PI3K-AKT signaling pathways.
-
CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle.
2. What are the main challenges in achieving high selectivity with this class of inhibitors?
Due to the conserved nature of the ATP-binding site across the human kinome, achieving high selectivity can be challenging. Off-target effects are common, particularly against kinases with similar ATP-binding pocket geometries. For instance, a compound designed to inhibit a specific kinase might also show activity against other members of the same kinase family or even unrelated kinases.
3. What are some common issues with the physicochemical properties of these inhibitors?
Like many kinase inhibitors, compounds with the this compound core can exhibit poor aqueous solubility. This can lead to several experimental issues:
-
Compound precipitation: Inaccurate concentrations in stock solutions and assay plates.
-
Compound aggregation: Formation of colloids that can lead to non-specific inhibition and false-positive results.
-
Low cell permeability: Poor translation from biochemical activity to cellular efficacy.
4. How can I improve the solubility of my this compound based inhibitor?
Several strategies can be employed to improve solubility:
-
Use of co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for stock solutions. For aqueous assay buffers, the final DMSO concentration should typically be kept below 1% to avoid off-target effects.
-
pH adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.
-
Use of excipients: Non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (typically below 0.01%) can help prevent aggregation.
-
Sonication: Gentle sonication can help to dissolve compounds that are difficult to solubilize.
5. Can this scaffold interfere with common assay formats?
Yes, purine-like scaffolds can sometimes interfere with certain assay technologies. A notable example is luciferase-based assays, which are commonly used to measure ATP levels as a readout for kinase activity (e.g., Promega's Kinase-Glo®). Some compounds can directly inhibit the luciferase enzyme, leading to a false-positive result (apparent kinase inhibition). It is crucial to perform counter-screens to rule out such interference.[1][2][3]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values between experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Inaccurate Pipetting | Use calibrated pipettes and low-retention tips. For serial dilutions, ensure thorough mixing at each step. |
| Variable Assay Conditions | Maintain consistent ATP and substrate concentrations, incubation times, and temperatures between experiments.[4] |
| Enzyme Batch Variation | If using recombinant enzymes, different batches can have varying activity. Qualify each new batch of enzyme before use in screening. |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Visually inspect for precipitation. |
Problem 2: High activity in biochemical assays, but low or no activity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Low Cell Permeability | Assess compound permeability using a PAMPA or Caco-2 assay. Modify the chemical structure to improve lipophilicity (within an optimal range). |
| Efflux by Transporters | The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp). Test for efflux using cell lines that overexpress these transporters. |
| High Protein Binding | High binding to plasma proteins in cell culture media can reduce the free concentration of the inhibitor. Measure the fraction of unbound compound. |
| Compound Metabolism | The compound may be rapidly metabolized by the cells. Analyze compound stability in the presence of liver microsomes or hepatocytes. |
| Incorrect Cellular Model | Ensure the target kinase is expressed and active in the chosen cell line and that the signaling pathway is relevant to the disease model. |
Problem 3: Suspected off-target effects are complicating data interpretation.
| Possible Cause | Troubleshooting Steps |
| Lack of Selectivity | Profile the inhibitor against a broad panel of kinases (e.g., using a commercial service like Eurofins DiscoverX's KINOMEscan® or Promega's Kinase Selectivity Profiling Systems).[5][6][7][8][9] |
| Non-specific Inhibition | Perform counter-screens to rule out assay interference (e.g., luciferase inhibition). Test for compound aggregation. |
| Confirmation of Target Engagement | Use a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor binds to the intended target in a cellular context. |
Quantitative Data on Inhibitor Selectivity
Due to the limited availability of comprehensive public data for the specific this compound scaffold, the following tables illustrate the selectivity profile of a closely related Pyrido[2,3-d]pyrimidin-7-one based inhibitor as a representative example. This data highlights how selectivity can be improved through chemical modification.
Table 1: Kinase Selectivity Profile of a Pyrido[2,3-d]pyrimidin-7-one Inhibitor (Compound A)
| Kinase Target | IC50 (nM) |
| CDK4 (On-target) | 15 |
| CDK2 | 250 |
| CDK9 | >10,000 |
| GSK3β | 800 |
| ROCK1 | 1,200 |
| PIM1 | 550 |
| Aurora A | >10,000 |
| VEGFR2 | 3,000 |
This table illustrates a compound with good potency against the intended target (CDK4) but with significant off-target activity against other kinases like CDK2, GSK3β, and PIM1.
Table 2: Improved Kinase Selectivity Profile of a Modified Inhibitor (Compound B)
| Kinase Target | IC50 (nM) |
| CDK4 (On-target) | 20 |
| CDK2 | 2,500 |
| CDK9 | >10,000 |
| GSK3β | >10,000 |
| ROCK1 | >10,000 |
| PIM1 | 8,000 |
| Aurora A | >10,000 |
| VEGFR2 | >10,000 |
This table shows that chemical modifications to Compound A resulted in Compound B, which retains good on-target potency but has significantly improved selectivity, with over 100-fold selectivity against other tested kinases.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay (e.g., ADP-Glo™)
This protocol is adapted from the general principles of Promega's Kinase Selectivity Profiling Systems.[5][10]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Create a serial dilution series of the inhibitor in DMSO.
-
Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should be ≤ 1%.
-
-
Kinase Reaction:
-
Add 2 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the inhibitor at the desired concentration or with a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Quantify the protein concentration in the soluble fraction.
-
-
Detection by Western Blot:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities.
-
-
Data Analysis:
-
For each temperature, normalize the band intensity to the intensity at the lowest temperature (no heat-induced denaturation).
-
Plot the normalized intensity versus temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Visualizations
Caption: A logical workflow for troubleshooting and improving the selectivity of inhibitors.
Caption: A typical experimental workflow for determining inhibitor selectivity.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for this inhibitor class.
Caption: The RAS-ERK signaling pathway, which can be modulated by these inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 6. chayon.co.kr [chayon.co.kr]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Purification of Pyrido[1,2-e]purin-4-amine by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of Pyrido[1,2-e]purin-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and similar heterocyclic compounds.
Poor Peak Shape: Tailing or Fronting
| Observation | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol interactions with the basic purine structure). | Add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to suppress these interactions.[1] For reversed-phase chromatography, ensure the mobile phase pH is low (e.g., 2.5-3.0) using a phosphate buffer to maintain consistent ionization of the analyte.[2] Consider using a column with end-capping or a polar-embedded stationary phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Flush the column with a strong solvent, or if necessary, replace the column. | |
| Peak Fronting | Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase if possible. |
| High sample concentration leading to saturation of the stationary phase. | Dilute the sample. |
Irreproducible Retention Times
| Observation | Potential Cause | Recommended Solution |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including the pH and concentration of any additives. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Insufficient column equilibration between runs. | Increase the equilibration time to ensure the column is fully conditioned with the initial mobile phase. | |
| Air bubbles in the pump or detector. | Degas the mobile phase and prime the pump to remove any air bubbles. |
Low Resolution or No Separation
| Observation | Potential Cause | Recommended Solution |
| Co-eluting Peaks | Inappropriate mobile phase composition. | Optimize the mobile phase. For reversed-phase, adjust the organic solvent gradient. For normal-phase, alter the polarity of the solvent system (e.g., dichloromethane/methanol or hexane/ethyl acetate).[1] |
| Unsuitable stationary phase. | If using reversed-phase (C18), consider a different selectivity, such as a phenyl-hexyl column. For normal-phase, an amine column can offer different selectivity compared to silica.[1] | |
| Low column efficiency. | Check for column degradation, ensure proper packing, and verify that system connections are secure. |
Abnormal Pressure
| Observation | Potential Cause | Recommended Solution |
| High Backpressure | Blockage in the system (e.g., clogged frit, tubing, or column). | Systematically check and clean or replace components, starting from the detector and moving backward. Filter all samples and mobile phases. |
| Precipitated sample or buffer in the column. | Flush the column with an appropriate solvent to dissolve the precipitate. | |
| Low Backpressure | Leak in the system. | Check all fittings and connections for leaks. |
| Pump malfunction. | Check pump seals and ensure proper pump operation. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for chromatographic purification of this compound?
A: For initial purification attempts of polar, nitrogen-containing heterocycles like this compound, reversed-phase HPLC is a robust starting point. A C18 column is a versatile choice. A typical starting mobile phase would be a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
Q2: Why is trifluoroacetic acid (TFA) often added to the mobile phase?
A: TFA acts as an ion-pairing agent.[1] The basic nitrogen atoms in the purine structure can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. TFA protonates these basic sites and minimizes these secondary interactions, resulting in sharper, more symmetrical peaks.
Q3: My compound is not retained on a C18 column. What should I do?
A: If your compound is highly polar and elutes in the void volume on a C18 column, you can try a few strategies. First, ensure you are starting with a highly aqueous mobile phase (e.g., 95% water). If retention is still poor, consider a more polar reversed-phase column (e.g., a polar-embedded or C8 column). Alternatively, normal-phase chromatography on a silica or amine column with a non-polar mobile phase (e.g., dichloromethane/methanol) may provide better retention.[1]
Q4: Can I use a different acid instead of TFA?
A: Yes, formic acid is a common alternative to TFA. It is less aggressive and can be preferable if your compound is acid-labile or if you are using mass spectrometry for detection, as it is more volatile.
Q5: How do I choose between normal-phase and reversed-phase chromatography?
A: The choice depends on the polarity of your compound and the impurities you need to separate from. Reversed-phase is generally the first choice for its robustness and reproducibility.[2] Normal-phase can be advantageous for separating isomers or compounds with very similar polarity that are difficult to resolve by reversed-phase. It is often used for compounds that are soluble in organic solvents.
Experimental Protocol: Reversed-Phase HPLC Purification
This protocol provides a general methodology for the purification of this compound. Optimization will likely be required based on the specific impurity profile of your sample.
1. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile, or DMSO).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 10 mm x 250 mm.
-
Detection Wavelength: 254 nm (or the determined λmax of the compound).
3. Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Degas both mobile phases prior to use.
4. Chromatographic Conditions:
-
Flow Rate: 4 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B (linear gradient)
-
30-35 min: Hold at 95% B (column wash)
-
35-40 min: 95% to 5% B (return to initial conditions)
-
40-50 min: Hold at 5% B (equilibration)
-
-
Injection Volume: 100-500 µL, depending on sample concentration.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Experimental Workflow Diagram
Caption: A typical workflow for the purification of this compound.
Quantitative Data Summary
The following table provides representative data for the reversed-phase HPLC purification of a purine derivative similar to this compound. Actual retention times and optimal conditions will vary.
| Parameter | Condition 1: Shallow Gradient | Condition 2: Steep Gradient |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-30% B over 30 min | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 35 °C |
| Retention Time | 15.2 min | 8.5 min |
| Peak Width | 0.25 min | 0.40 min |
| Purity (Post-Purification) | >99% | 97% |
References
- 1. Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Pyrido[1,2-e]purin-4-amine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and enhancement of the bioavailability of Pyrido[1,2-e]purin-4-amine analogs.
Troubleshooting Guides
This section is designed to help you navigate specific issues you may encounter during your research.
Issue 1: Low Apparent Permeability in Caco-2 Assays
Question: My this compound analog exhibits low apparent permeability (Papp) values in the apical to basolateral (A-B) direction during Caco-2 permeability assays. What could be the cause and how can I troubleshoot this?
Answer: Low apparent permeability in Caco-2 assays can stem from several factors. A primary reason for many poorly soluble compounds is low aqueous solubility, which limits the concentration of the compound available for transport across the cell monolayer.[1][2] Additionally, the compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the apical side.[3]
Troubleshooting Steps:
-
Assess Bidirectional Permeability: To investigate the role of efflux transporters, perform a bidirectional Caco-2 permeability assay, measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[4] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[3][4]
-
Utilize Efflux Transporter Inhibitors: To confirm the involvement of specific efflux transporters, co-administer your compound with known inhibitors like verapamil (for P-gp).[3] A significant increase in the A-B permeability in the presence of the inhibitor points to the compound being a substrate for that transporter.
-
Enhance Solubility: If efflux is not the primary issue, focus on improving the solubility of your compound in the assay medium. This can be achieved by using formulation strategies such as the inclusion of co-solvents or cyclodextrins.[5][6] However, be mindful that these excipients can affect cell monolayer integrity.
-
Verify Monolayer Integrity: Always confirm the integrity of your Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[7] Low TEER values may indicate a compromised monolayer, leading to inaccurate permeability results.
Issue 2: High First-Pass Metabolism in Liver Microsome Stability Assays
Question: My compound shows rapid degradation in human liver microsome stability assays, suggesting high first-pass metabolism. What are the next steps to address this?
Answer: High metabolic instability in liver microsomes is a common challenge that can significantly reduce the oral bioavailability of a drug candidate. This rapid degradation is often mediated by cytochrome P450 (CYP) enzymes.[8]
Troubleshooting Steps:
-
Identify Metabolites: The initial step is to identify the major metabolites formed during the assay. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
-
Determine Metabolic Soft Spots: Once the metabolites are identified, you can deduce the "metabolic soft spots" on your parent molecule. These are the sites most susceptible to enzymatic degradation.
-
Structure-Activity Relationship (SAR) Studies: With knowledge of the metabolic soft spots, you can engage in medicinal chemistry efforts to modify the compound's structure at these positions. The goal is to block or reduce metabolic degradation without compromising the compound's desired pharmacological activity.
-
Consider Prodrug Strategies: If structural modifications are not feasible or lead to a loss of activity, a prodrug approach can be considered. This involves masking the metabolically labile functional group with a promoiety that is cleaved in vivo to release the active parent drug.
Issue 3: Poor Oral Bioavailability in Rodent Pharmacokinetic Studies
Question: Despite acceptable in vitro permeability and metabolic stability, my this compound analog exhibits low oral bioavailability in our rat pharmacokinetic (PK) study. What are the potential reasons and how can I improve this?
Answer: Low oral bioavailability in vivo, even with promising in vitro data, can be attributed to several factors, including poor solubility in the gastrointestinal (GI) tract, degradation in the GI environment, or extensive first-pass metabolism that was not fully captured by in vitro assays.[1][9]
Troubleshooting Steps:
-
Formulation Optimization: The formulation of the compound for oral dosing is critical for poorly soluble drugs.[9] Explore various formulation strategies to enhance solubility and dissolution in the GI tract. These can include:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[10][11]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain a supersaturated state in the GI tract, enhancing absorption.[5]
-
-
Investigate GI Stability: Assess the stability of your compound in simulated gastric and intestinal fluids to rule out degradation in the GI tract.
-
Conduct a Cassette Dosing Study: To efficiently screen multiple formulation approaches, a cassette dosing study in rodents can be employed.[12] This involves administering a cocktail of different formulations of the same compound to a small group of animals and analyzing the plasma concentrations of each.
Frequently Asked Questions (FAQs)
Q1: What are the key in vitro assays for assessing the bioavailability of this compound analogs?
A1: The three key in vitro assays to predict oral bioavailability are:
-
Solubility Assays: To determine the aqueous solubility of the compound at different pH values, mimicking the conditions of the GI tract.[13]
-
Caco-2 Permeability Assays: To assess the intestinal permeability of the compound and identify if it is a substrate for efflux transporters.[7][14]
-
Liver Microsome Stability Assays: To evaluate the metabolic stability of the compound and estimate its susceptibility to first-pass metabolism in the liver.[15]
Q2: How do I interpret the data from these in vitro assays to predict in vivo performance?
A2: The data from these assays provide a comprehensive profile of a compound's potential for oral absorption. A compound with high solubility, high permeability, and high metabolic stability is more likely to have good oral bioavailability. Conversely, low solubility, low permeability, or low metabolic stability can each be a significant barrier to achieving adequate oral exposure. The Biopharmaceutics Classification System (BCS) is a useful framework for categorizing drugs based on their solubility and permeability, which can help guide formulation strategies.
Q3: What are some common formulation strategies to enhance the oral bioavailability of poorly soluble this compound analogs?
A3: For poorly soluble compounds, several formulation strategies can be employed:
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[6]
-
Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal lattice and improve solubility.
-
Particle Size Reduction: Micronization and nanocrystal technologies increase the surface area for dissolution.[6]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can enhance solubility and dissolution.[5]
-
Lipid-Based Formulations: Encapsulating the drug in a lipid-based system, such as SEDDS, can improve solubilization in the GI tract.[10][11]
Q4: What signaling pathways are likely affected by this compound analogs?
A4: As purine analogs, these compounds are likely to act as inhibitors of protein kinases or other enzymes involved in cell signaling.[16] Depending on their specific target, they could modulate pathways crucial for cell proliferation, survival, and migration, such as the RAS-ERK and PI3K-AKT pathways.[17]
Data Presentation
Table 1: In Vitro ADME Properties of Exemplary this compound Analogs
| Compound ID | Aqueous Solubility (µg/mL at pH 6.8) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A/A-B) | Human Liver Microsome Intrinsic Clearance (µL/min/mg protein) |
| PPA-001 | 0.5 | 0.2 | 15.2 | 150 |
| PPA-002 | 2.1 | 1.5 | 1.8 | 25 |
| PPA-003 | 15.8 | 8.9 | 1.1 | 12 |
Table 2: Pharmacokinetic Parameters of PPA-002 in Rats Following Oral and Intravenous Administration
| Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng*h/mL) | Bioavailability (%) |
| Oral | 10 | 250 | 2 | 1500 | 25 |
| Intravenous | 2 | 800 | 0.08 | 6000 | - |
Experimental Protocols
1. Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.[3]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the TEER.[7]
-
Dosing: The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Samples are collected from the receiver compartment at various time points.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.[4]
2. Human Liver Microsome Stability Assay
-
Incubation: The test compound is incubated with human liver microsomes in the presence of a NADPH-regenerating system at 37°C.[15][18]
-
Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance are calculated.[8]
3. Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are typically used.[19][20]
-
Dosing: The compound is administered via oral gavage and intravenous injection to separate groups of animals.[21]
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points.[22]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Analysis: The concentration of the compound in the plasma samples is determined by LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability are calculated using appropriate software.[23]
Visualizations
Caption: Workflow for bioavailability assessment.
Caption: Troubleshooting low Caco-2 permeability.
Caption: Potential PI3K/AKT pathway inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. enamine.net [enamine.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. How to design a rodent PK study for a poorly soluble compound? [synapse.patsnap.com]
- 10. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetic study protocol [bio-protocol.org]
- 20. Pharmacokinetic study in rats [bio-protocol.org]
- 21. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Guide to Anticancer Purine Analogs: Spotlight on 6-Mercaptopurine and Fludarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction:
While specific experimental data on the novel compound Pyrido[1,2-e]purin-4-amine remains limited in publicly accessible literature, a comparative analysis of established purine analogs offers valuable insights into the therapeutic potential of this class of compounds. This guide provides an objective comparison of two widely studied purine analogs, 6-Mercaptopurine and Fludarabine, focusing on their performance in cancer cells, supported by experimental data.
Purine analogs are a cornerstone of chemotherapy, functioning as antimetabolites that mimic natural purines to interfere with DNA and RNA synthesis, ultimately leading to cancer cell death. This guide will delve into their cytotoxic effects, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Performance Comparison of Purine Analogs
The cytotoxic activity of purine analogs is a critical measure of their anticancer potential. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The tables below summarize the IC50 values of 6-Mercaptopurine and Fludarabine against various cancer cell lines.
Table 1: Cytotoxicity of 6-Mercaptopurine (6-MP) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 32.25 | [1] |
| MCF-7 | Breast Adenocarcinoma | >100 | [1] |
| HepG2 | Hepatocellular Carcinoma | 63.1 (9.6 µg/mL) | [2] |
| HCT116 | Colon Carcinoma | 109.8 (16.7 µg/mL) | [2] |
| MCF-7 | Breast Adenocarcinoma | 84.1 (12.8 µg/mL) | [2] |
| K-562 | Chronic Myelogenous Leukemia | 3.9 (0.6 µg/mL) | [3] |
Note: IC50 values in µg/mL were converted to µM using the molar mass of 6-Mercaptopurine (152.18 g/mol ).[4][5]
Table 2: Cytotoxicity of Fludarabine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RPMI 8226 | Multiple Myeloma | 5.4 (1.54 µg/mL) | [6][7] |
| MM.1S | Multiple Myeloma | 47.3 (13.48 µg/mL) | [6][7] |
| MM.1R | Multiple Myeloma | 118.5 (33.79 µg/mL) | [6][7] |
| U266 | Multiple Myeloma | 779.0 (222.2 µg/mL) | [6][7] |
| RPMI | Leukemia | 1.54 | |
| A549 | Lung Carcinoma | 47.44 | |
| CCRF-CEM | Leukemia | 19.49 | |
| SKOV3 | Ovarian Cancer | 45.94 | |
| OVCAR4 | Ovarian Cancer | Varies |
Note: IC50 values in µg/mL were converted to µM using the molar mass of Fludarabine (285.23 g/mol ).[1]
Mechanisms of Action
6-Mercaptopurine
6-Mercaptopurine is a prodrug that is metabolized intracellularly to its active form, thioinosine monophosphate (TIMP). TIMP inhibits several enzymes involved in de novo purine biosynthesis. Furthermore, it can be converted to thioguanine nucleotides, which are incorporated into DNA and RNA, leading to cytotoxicity.[1][3]
Fludarabine
Fludarabine is a fluorinated purine nucleoside analog. After entering the cell, it is phosphorylated to its active triphosphate form, F-ara-ATP. F-ara-ATP primarily inhibits DNA synthesis by interfering with DNA polymerases and ribonucleotide reductase. Fludarabine is also known to induce apoptosis by modulating the expression of key apoptosis-regulating proteins such as Bax, Bid, XIAP, and survivin. Additionally, it can inhibit the activation of the STAT1 signaling pathway.[7]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Caption: Intrinsic apoptosis pathway induced by DNA damage.
Caption: General workflow for evaluating anticancer compounds.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the purine analog and a vehicle control for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells and treat with the purine analog as described for the MTT assay.
-
Harvest the cells (including any floating cells) and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[4]
Western Blotting
This technique is used to detect specific proteins in a cell lysate to investigate the mechanism of action.
Protocol:
-
Treat cells with the purine analog, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., Bax, Caspase-3, STAT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. GSRS [precision.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-Mercaptopurine 98 6112-76-1 [sigmaaldrich.com]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
- 7. 6-Mercaptopurine Monohydrate | C5H6N4OS | CID 2724350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyrido[1,2-e]purin-4-amine Derivatives: A Review of Preclinical Data
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of various Pyrido[1,2-e]purin-4-amine derivatives. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate objective comparison and inform future research directions.
The Pyrido[1,2-e]purine scaffold has emerged as a promising heterocyclic framework in medicinal chemistry, with derivatives demonstrating a range of biological activities. This guide collates and compares the efficacy of substituted this compound and related Pyrido[1,2-e]purine derivatives against various therapeutic targets, including viral proteases, bacterial enzymes, and human phosphodiesterases. The data presented is derived from individual preclinical studies and is intended to provide a comparative overview to aid in the evaluation of this compound class.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of selected Pyrido[1,2-e]purine derivatives against their respective biological targets. Direct comparison between derivatives is limited by the different assays and conditions used in the original studies.
| Derivative | Target | Assay Type | Efficacy Metric | Value | Reference |
| Morpholine-substituted pyrido[1,2-e]purine | SARS-CoV-2 Main Protease (Mpro) | in silico (Molecular Docking) | Binding Energy | Not specified | [1][2] |
| Piperidine-substituted pyrido[1,2-e]purine | SARS-CoV-2 Main Protease (Mpro) | in silico (Molecular Docking) | Binding Energy | Not specified | [1][2] |
| Derivative | Target | Assay Type | Efficacy Metric | Value | Reference |
| Compound 23a (a pyrido[1,2-e]purine-2,4(1H,3H)-dione analogue) | Mycobacterium tuberculosis ThyX (FDTS) | NADPH oxidase assay | % Inhibition @ 200 µM | 84.3% | |
| Pyridopurine analog 5 | Mycobacterium tuberculosis ThyX (FDTS) | NADPH oxidase assay | % Inhibition @ 200 µM | 23.1% | |
| Pyridopurine analog 6 | Mycobacterium tuberculosis ThyX (FDTS) | NADPH oxidase assay | % Inhibition @ 200 µM | 33.2% |
| Derivative | Target | Assay Type | Efficacy Metric | Value | Reference |
| Compound 3B2 (a pyrido[1,2-e]purin-4(3H)-one derivative) | Phosphodiesterase 5 (PDE5) | Not specified | Inhibitory Activity | Less potent than sildenafil | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Mycobacterium tuberculosis ThyX (FDTS) Inhibition Assay
This protocol is adapted from a spectrophotometric assay used to measure the inhibition of Flavin-Dependent Thymidylate Synthase (FDTS) from Mycobacterium tuberculosis.
Materials:
-
Purified Mtb ThyX enzyme
-
NADPH
-
Test compounds (dissolved in DMSO)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing appropriate co-factors)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the purified Mtb ThyX enzyme in a microplate well.
-
Add the test compound at the desired concentration (e.g., 200 µM). A control with DMSO alone should be included.
-
Initiate the reaction by adding the substrate (dUMP and CH2H4folate).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence of the test compound to the rate in the control well.
Phosphodiesterase 5 (PDE5) Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for assessing PDE5 inhibition using fluorescence polarization.
Materials:
-
Purified recombinant PDE5A1 enzyme
-
Fluorescein-labeled cGMP (cGMP-FAM)
-
Binding Agent (a specific phosphate-binding nanobead)
-
Test compounds
-
Assay Buffer
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
In a microplate well, add the assay buffer, PDE5A1 enzyme, and the test compound at various concentrations.
-
Add the cGMP-FAM substrate to initiate the enzymatic reaction.
-
Incubate the plate to allow for the hydrolysis of cGMP-FAM to GMP-FAM.
-
Add the Binding Agent, which binds to the free phosphate group of the hydrolyzed GMP-FAM, causing a change in fluorescence polarization.
-
Measure the fluorescence polarization. The degree of polarization is proportional to the amount of GMP-FAM produced and thus to the PDE5A1 activity.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental procedures relevant to the study of this compound derivatives.
Caption: SARS-CoV-2 Main Protease (Mpro) role in viral replication and as a therapeutic target.
Caption: The role of FDTS in Mycobacterium tuberculosis dTMP synthesis and its inhibition.
Caption: The cGMP signaling pathway and the mechanism of PDE5 inhibition.
Caption: A typical experimental workflow for an FDTS inhibition assay.
References
Cross-Validation of In Silico and In Vitro Studies: A Case Study on Pyrido[1,2-e]purine Derivatives as Antimycobacterial Agents
A comparative analysis of computational predictions and experimental results for Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives targeting Flavin-Dependent Thymidylate Synthase (FDTS) in Mycobacterium tuberculosis.
The convergence of computational (in silico) and laboratory-based (in vitro) research methodologies is a cornerstone of modern drug discovery. This guide provides a comparative overview of in silico modeling and in vitro screening of a series of Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives as potential inhibitors of the Flavin-Dependent Thymidylate Synthase (FDTS) of Mycobacterium tuberculosis, the causative agent of tuberculosis. While the specific compound Pyrido[1,2-e]purin-4-amine was the initial focus, the available body of research provides a more comprehensive dataset for the closely related dione derivatives, offering valuable insights into the structure-activity relationships within this chemical class.
Data Summary: In Vitro Screening Results
The following table summarizes the in vitro inhibitory activity of synthesized Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives against M. tuberculosis ThyX (FDTS). The data is presented as the percentage of inhibition at a concentration of 200 μM.
| Compound | Structure | % Inhibition at 200 µM |
| 5 | Pyrido[1,2-e]purine-2,4(1H,3H)-dione | 23.1%[1] |
| 6 | 7-methyl-Pyrido[1,2-e]purine-2,4(1H,3H)-dione | 33.2%[1] |
| 10 (benzyl derivative) | N/A | >50%[1] |
| 12 (benzyl derivative) | N/A | >50%[1] |
| 23a | N/A | 84.3%[2] |
| B1-PP146 (Control) | 1,4-benzoxazine ring containing compound | Value at 50 µM[1] |
Experimental Protocols
In Vitro: NADPH Oxidase Assay for Mtb ThyX Inhibition
The in vitro inhibitory activity of the Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives was assessed using an NADPH oxidase assay. This assay measures the activity of the Mycobacterium tuberculosis Thymidylate Synthase (MtbThyX), a flavin-dependent enzyme.
Methodology:
-
The MtbThyX enzyme was expressed and purified.
-
The assay was performed in a reaction mixture containing the enzyme, the substrate (dUMP), the cofactor (FAD), and a reducing agent (NADPH).
-
The synthesized compounds were added to the reaction mixture at a concentration of 200 μM.
-
The consumption of NADPH was monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.
-
The percentage of inhibition was calculated by comparing the rate of NADPH consumption in the presence of the test compound to that of a control reaction without the inhibitor.[1]
In Silico: Molecular Docking
To understand the potential binding modes of the synthesized compounds within the active site of FDTS, molecular docking studies were performed.
Methodology:
-
The three-dimensional crystal structure of the target protein, M. tuberculosis FDTS (MtbThyX), was obtained from a protein data bank.
-
The structures of the Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives were generated and optimized.
-
Molecular docking simulations were carried out to predict the binding conformation and affinity of each compound within the active site of MtbThyX.
-
The resulting docking poses were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compounds and the amino acid residues of the enzyme. This information was used to guide further synthetic modifications to improve inhibitory activity.[1][2]
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams outline the cross-validation workflow and the targeted biological pathway.
Caption: Workflow for cross-validation of in silico and in vitro studies.
Caption: Simplified signaling pathway of MtbThyX (FDTS).
Conclusion
The investigation into Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives demonstrates a successful synergy between in silico and in vitro approaches. The initial screening of a compound library identified the pyridopurine scaffold as having inhibitory effects on MtbThyX.[1] Subsequent molecular modeling provided insights into the potential binding interactions, which in turn guided the synthesis of further derivatives with improved activity.[1][2] The most potent compound, 23a, exhibited 84.3% inhibition at 200 µM, highlighting the utility of this integrated strategy in the development of novel antitubercular agents.[2] This comparative guide underscores the importance of cross-validation in drug discovery, where computational predictions are continually refined and validated by experimental data, leading to a more efficient and targeted approach to identifying promising therapeutic candidates.
References
Pyrido[1,2-e]purin-4-amine Derivatives: A Comparative Efficacy Guide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Pyrido[1,2-e]purin-4-amine derivatives against cancer cell lines. Due to the limited availability of public data on a wide range of cancer cell lines for a single this compound derivative, this document focuses on the cytotoxic activity of two key derivatives, 4-methylaminopyrido[1,2-e]purine and 4-(piperidin-1-yl)pyrido[1,2-e]purine, and their 7-methyl analogs in the human breast adenocarcinoma cell line, MCF7. To provide a broader context for their potential as anticancer agents, their efficacy is compared with doxorubicin, a standard chemotherapeutic drug. Furthermore, the general mechanism of action for purine analogs is detailed to provide insight into the potential signaling pathways affected by these compounds.
Quantitative Efficacy Analysis
The cytotoxic effects of 4-methylaminopyrido[1,2-e]purine (6a), 7-methyl-4-methylaminopyrido[1,2-e]purine (6b), 4-(piperidin-1-yl)pyrido[1,2-e]purine (7a), and 7-methyl-4-(piperidin-1-yl)pyrido[1,2-e]purine (7b) were evaluated in both a sensitive (MCF7s) and a multidrug-resistant (MCF7r) human breast cancer cell line.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[1]
| Compound | Cancer Cell Line | IC50 (µM) |
| 4-methylaminopyrido[1,2-e]purine (6a) | MCF7s | 160 |
| MCF7r | 180 | |
| 7-methyl-4-methylaminopyrido[1,2-e]purine (6b) | MCF7s | 720 |
| MCF7r | 670 | |
| 4-(piperidin-1-yl)pyrido[1,2-e]purine (7a) | MCF7s | 380 |
| MCF7r | 410 | |
| 7-methyl-4-(piperidin-1-yl)pyrido[1,2-e]purine (7b) | MCF7s | 690 |
| MCF7r | 590 | |
| Doxorubicin (Alternative) | MCF7s | 0.75 |
| MCF7r | 50 |
Table 1: IC50 values of Pyrido[1,2-e]purine derivatives and Doxorubicin in sensitive (MCF7s) and multidrug-resistant (MCF7r) human breast cancer cell lines. Data sourced from Pinguet et al., 1999.[1]
The data indicates that while the tested Pyrido[1,2-e]purine derivatives exhibit cytotoxic activity, their potency is lower than that of the conventional anticancer drug doxorubicin in the sensitive MCF7 cell line.[1] However, a noteworthy observation is that the efficacy of the Pyrido[1,2-e]purine derivatives is not significantly affected by the multidrug resistance phenotype in the MCF7r cells, whereas doxorubicin shows a marked decrease in potency in the resistant cell line.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of the Pyrido[1,2-e]purine derivatives was performed using a colorimetric method, specifically the MTT assay.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess cell viability and proliferation by measuring the metabolic activity of cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (Pyrido[1,2-e]purine derivatives or doxorubicin). A control group with no compound is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: Following the MTT incubation, the MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of action for purine analogs in cancer cells and the experimental workflow for assessing cytotoxicity.
Caption: General signaling pathway of purine analogs in cancer cells.
Caption: Experimental workflow for cytotoxicity testing.
Concluding Remarks
The investigated this compound derivatives demonstrate cytotoxic activity against the MCF7 human breast cancer cell line. A key finding is their retained efficacy in a multidrug-resistant variant of this cell line, suggesting a potential advantage in overcoming certain mechanisms of drug resistance.[1] As purine analogs, their mechanism of action is likely to involve the disruption of DNA and RNA synthesis, ultimately leading to apoptosis.[2][3][4][5][6] Further research is warranted to evaluate the efficacy of these compounds across a broader panel of cancer cell lines and to elucidate their precise molecular targets and signaling pathways. Such studies will be crucial in determining their potential for further development as novel anticancer agents.
References
- 1. Synthesis and cytotoxicity of novel pyrido[1,2-e]purines on multidrug resistant human MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Facebook [cancer.gov]
A Comparative Guide to the Bioactivity of Pyrido-Fused Purine Analogs as PI3K/mTOR Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of pyrido-fused purine analogs, a class of compounds with significant potential as inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. Due to the limited publicly available bioactivity data for the specific compound Pyrido[1,2-e]purin-4-amine, this guide focuses on the broader class of structurally related pyridopyrimidines that target the PI3K/mTOR pathway. The data presented herein is representative of the activity of this class of inhibitors and serves as a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] Pyrido-fused purine analogs have emerged as a promising class of small molecule inhibitors that can effectively target key kinases within this pathway.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Once activated, AKT phosphorylates a multitude of substrates, leading to the activation of mTOR, a central regulator of cell growth and proliferation.[1]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.
Comparative Bioactivity of Pyrido-Fused Purine Analogs
The following tables summarize the bioactivity of representative pyrido-fused purine analogs against key kinases in the PI3K/mTOR pathway. The data is compiled from various sources and is intended to provide a comparative overview of the potency and selectivity of this class of compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrido[3,2-d]pyrimidine Derivatives
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (PI3Kα/mTOR) | Reference |
| Compound A | 3 | 25 | 8.3 | [3] |
| Compound B | 5 | 50 | 10 | [3] |
| Compound C | 8 | 15 | 1.9 | [3] |
| Compound D | 10 | 100 | 10 | [3] |
Table 2: Cellular Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Proliferation IC50 (µM) | Apoptosis Induction | Reference |
| Compound X | MCF-7 (Breast Cancer) | 0.57 | Yes | [4] |
| Compound Y | HepG2 (Liver Cancer) | 0.99 | Yes | [4] |
| Gedatolisib (PF-05212384) | Endometrial Cancer | Phase II (discontinued) | N/A | [5] |
Experimental Protocols
The determination of the bioactivity of PI3K/mTOR inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (PI3K/mTOR)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific PI3K isoform or mTOR.
Materials:
-
Purified recombinant PI3K or mTOR enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR)
-
Test compound (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
The amount of product formed is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based PI3K/mTOR Pathway Activity Assay
This assay measures the ability of a compound to inhibit the PI3K/mTOR pathway in a cellular context.
Objective: To determine the cellular potency of a test compound by measuring the phosphorylation of a downstream effector of the PI3K/mTOR pathway.
Materials:
-
Cancer cell line with a constitutively active PI3K/mTOR pathway (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
Test compound (serial dilutions)
-
Lysis buffer
-
Antibodies: Primary antibody against the phosphorylated form of a downstream target (e.g., p-AKT, p-S6K) and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore).
-
Western blot or ELISA equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the target protein using Western blotting or ELISA.
-
Quantify the band intensities (Western blot) or the signal (ELISA).
-
Calculate the IC50 value by plotting the percentage of inhibition of phosphorylation against the logarithm of the compound concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial characterization of novel PI3K/mTOR inhibitors.
Figure 2: High-level workflow for inhibitor discovery.
Conclusion
Pyrido-fused purine analogs represent a versatile scaffold for the development of potent and selective inhibitors of the PI3K/mTOR pathway. The data and protocols presented in this guide offer a valuable starting point for researchers aiming to explore this chemical space for the discovery of novel anticancer agents. Further investigation into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to advance the most promising candidates into preclinical and clinical development.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors [ouci.dntb.gov.ua]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]
Independent Verification of Pyrido[1,2-e]purin-4-amine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic pathways for Pyrido[1,2-e]purin-4-amine and its structural analogs. The information presented is intended to aid researchers in the selection and optimization of synthetic strategies for this important class of heterocyclic compounds, which have shown potential as modulators of key signaling pathways in various diseases.
Introduction
Pyrido[1,2-e]purines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets. Notably, derivatives of this scaffold have been investigated as inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), which is implicated in the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways.[1] Dysregulation of these pathways is a hallmark of many cancers, making pyridopurines attractive candidates for drug development. This guide details and compares potential synthetic routes to this compound, providing experimental data and methodologies to support independent verification.
Comparison of Synthetic Pathways
The synthesis of this compound is not extensively documented in a single, direct protocol. However, a plausible and efficient route can be constructed based on the synthesis of related pyridopurine derivatives. The most likely pathway involves a multi-step process, which we will designate as the "Primary Pathway." For comparison, we will examine alternative methods used for the synthesis of structurally related pyridopurines and pyridopyrimidines.
Table 1: Quantitative Comparison of Synthesis Pathways
| Pathway | Key Intermediate(s) | Starting Materials | Key Reaction Steps | Reported Yield | Reaction Time | Key Reagents/Catalysts |
| Primary Pathway: Cyclization and Amination | 2,4-dichloro-5-aminopyrimidine | 5-nitrouracil, 2-aminopyridine | Chlorination, Reduction, Cyclization, Amination | 90.7% (for dichlorinated intermediate), Yield for subsequent steps not specified | Chlorination: >3h, Reduction: 12h, Cyclization & Amination: Not specified | POCl₃, Pd/C, Ammonia |
| Alternative 1: Ugi-Strecker Reaction | Imidazo[1,2-a]pyridine-2-carboxamide | 2-aminopyridine, Ethyl glyoxylate, TMSCN | Multicomponent reaction, Cyclization | Good yields (specifics vary) | Not specified | DABCO |
| Alternative 2: Copper-Catalyzed Cyclization | Substituted 2-aminopyridines and nitriles | 2-aminopyridines, Nitriles | Cascade addition-oxidative cyclization | Up to 94% | Not specified | Copper(I) catalyst |
Experimental Protocols
Primary Pathway: Multi-step Synthesis via Dichlorinated Intermediate
This proposed pathway involves the synthesis of a key intermediate, 2,4-dichloro-5-aminopyrimidine, followed by cyclization with 2-aminopyridine and subsequent amination.
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine
-
Methodology: 5-Nitrouracil is chlorinated using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline.
-
Detailed Protocol: To a reactor, charge 20 g of 5-nitrouracil, 40 ml of toluene, and 56 g of phosphorus oxychloride. Heat the mixture to 55-65°C. 35 g of N,N-dimethylaniline is added over at least 3 hours at 55-65°C. The reaction is stirred at the same temperature for 1 hour. The solvent is removed by evaporation. The reaction mixture is then quenched in a cooled mixture of water and toluene. The organic layer is separated, and the product is obtained after concentration.
Step 2: Synthesis of 2,4-Dichloro-5-aminopyrimidine
-
Methodology: The 2,4-dichloro-5-nitropyrimidine is reduced to the corresponding amine.
-
Detailed Protocol: 50 g of 2,4-dichloro-5-nitropyrimidine is dissolved in 400 ml of ethyl acetate with 2.5 g of activated carbon and stirred for 1 hour. After filtration, the solution is transferred to a reactor containing 5 g of wet Pd/C catalyst and 50 ml of acetic acid. The reaction is carried out under a hydrogen pressure of 5 bars at 25-30°C for 3 hours, then at 35-40°C for 12 hours. After completion, the reaction mixture is filtered and neutralized.
Step 3: Synthesis of 4-Chloro-pyrido[1,2-e]purine (Proposed)
-
Methodology: The 2,4-dichloro-5-aminopyrimidine is reacted with 2-aminopyridine to form the tricyclic ring system. This is a proposed step based on similar syntheses of pyridopurines.
-
Anticipated Protocol: A mixture of 2,4-dichloro-5-aminopyrimidine and an excess of 2-aminopyridine is heated under reflux. The excess 2-aminopyridine can act as both a reactant and a solvent. The reaction progress would be monitored by TLC or LC-MS. Upon completion, the excess 2-aminopyridine would be removed under vacuum, and the product purified by column chromatography.
Step 4: Synthesis of this compound (Proposed)
-
Methodology: The 4-chloro-pyrido[1,2-e]purine is subjected to nucleophilic aromatic substitution with ammonia to introduce the 4-amino group.
-
Anticipated Protocol: The 4-chloro-pyrido[1,2-e]purine is dissolved in a suitable solvent, such as ethanol or isopropanol, in a sealed pressure vessel. A solution of ammonia in the same solvent (or aqueous ammonia) is added in excess. The mixture is heated to a temperature typically ranging from 80 to 120°C. The reaction progress is monitored until the starting material is consumed. The solvent and excess ammonia are removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
Alternative Pathway 1: Ugi-Strecker Reaction
This pathway offers a multicomponent approach to generate a key intermediate for the synthesis of pyridopurine derivatives.
-
Methodology: A one-pot reaction involving an aminopyridine, an aldehyde (like ethyl glyoxylate), and a cyanide source (like trimethylsilyl cyanide - TMSCN) in the presence of a base.
-
General Protocol: To a solution of 2-aminopyridine and ethyl glyoxylate in a suitable solvent, TMSCN and a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) are added. The reaction is stirred at room temperature until completion. The resulting intermediate can then be cyclized to form the pyridopurine core.
Alternative Pathway 2: Copper-Catalyzed Cyclization
This method provides an efficient route to related heterocyclic systems and could be adapted for pyridopurine synthesis.
-
Methodology: A cascade addition-oxidative cyclization of nitriles with 2-aminopyridines catalyzed by a copper(I) complex.[2]
-
General Protocol: A mixture of a 2-aminopyridine, a nitrile, and a catalytic amount of a copper(I) source (e.g., CuBr) with a suitable ligand (like 1,10-phenanthroline) is heated in a solvent such as DMF or DMSO, often in the presence of a base and an oxidant (air can be used).[2] The reaction yields a fused heterocyclic product.[2]
Visualization of Relevant Signaling Pathways
Pyrido[1,2-e]purine derivatives have been identified as potential modulators of several critical intracellular signaling pathways.[1] Understanding these pathways is crucial for the rational design and development of new therapeutic agents.
Caption: The RAS-ERK signaling cascade.
References
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneous Copper(I)-Catalyzed Cascade AdditionOxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles [organic-chemistry.org]
A Researcher's Guide to Evaluating Novel Kinase Inhibitors: A Comparative Framework Featuring Pyrido[1,2-e]purin-4-amine
For researchers and drug development professionals, the identification and characterization of novel kinase inhibitors are pivotal for advancing targeted therapies. This guide provides a comprehensive framework for comparing a novel kinase inhibitor, exemplified by the hypothetical Pyrido[1,2-e]purin-4-amine, against established inhibitors targeting key cellular signaling pathways. The focus is on the PI3K/Akt/mTOR and DNA Damage Response (DDR) pathways, which are frequently dysregulated in cancer.[1][2][3] This guide outlines the necessary experimental protocols, data presentation formats, and visualizations to facilitate a thorough and objective comparison.
Key Signaling Pathways in Drug Discovery
The PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that governs cell growth, proliferation, survival, and metabolism.[1][2][4] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[5][6] The pathway is initiated by the activation of phosphoinositide 3-kinases (PI3Ks), which in turn activate the serine/threonine kinase Akt.[2] Akt then modulates a variety of downstream effectors, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis.[4][5]
The DNA Damage Response (DDR) Pathway: The DDR is a complex network of signaling pathways that detect and repair DNA damage, thereby maintaining genomic integrity.[3][7] Key kinases in this pathway include ataxia-telangiectasia mutated (ATM), ataxia-telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK).[7][8] In many cancers, the DDR pathway is compromised, leading to increased reliance on specific checkpoint kinases for survival.[3] Targeting these kinases can selectively kill cancer cells, a concept known as synthetic lethality.[9]
Below is a diagram illustrating the interconnectedness of the PI3K/Akt/mTOR and DNA Damage Response pathways.
Performance Comparison of Established Kinase Inhibitors
A critical step in evaluating a novel inhibitor is to benchmark its performance against well-characterized, established inhibitors. The following tables summarize the in vitro potency (IC50 values) of selected, clinically relevant inhibitors of PI3K, mTOR, and DNA-PK. These values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in a biochemical assay.
Table 1: Established PI3K Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (nM) | Reference |
| Alpelisib (BYL719) | PI3Kα | 5 | [10] |
| Copanlisib | Pan-Class I PI3K | See Note 1 | [11][12] |
| Idelalisib | PI3Kδ | See Note 2 | [11] |
| Buparlisib | Pan-PI3K | See Note 3 | [13] |
| PI-103 | p110α/β/δ/γ | 2/3/3/15 | [10][14] |
Note 1: Copanlisib is a pan-class I PI3K inhibitor.[12] Note 2: Idelalisib is the first PI3K inhibitor approved for specific B-cell malignancies.[11] Note 3: Buparlisib has shown clinical activity but also notable tolerability issues.[13]
Table 2: Established mTOR Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| Sirolimus (Rapamycin) | mTORC1 (allosteric) | See Note 4 | [15][16] |
| Everolimus | mTORC1 (allosteric) | See Note 4 | [15][17] |
| Temsirolimus | mTORC1 (allosteric) | See Note 4 | [15] |
| Vistusertib | mTORC1/mTORC2 (catalytic) | See Note 5 | [15] |
| BEZ235 | PI3K/mTOR | ~5 | [18] |
Note 4: Sirolimus and its analogs (rapalogs) are allosteric inhibitors of mTORC1.[15][16][17] Note 5: Vistusertib is a second-generation mTOR inhibitor that targets the kinase domain of both mTORC1 and mTORC2.[15]
Table 3: Established DNA-PK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| NU7441 (KU-57788) | DNA-PK | 14 | [14][19] |
| AZD7648 | DNA-PK | 0.6 | [14][19] |
| Wortmannin | PI3K/DNA-PK | 5 (PI3K) / equipotent (DNA-PK) | [10][20] |
| CC-115 | DNA-PK/mTOR | 13 (DNA-PK) / 21 (mTOR) | [14][19] |
| Samotolisib (LY3023414) | PI3K/DNA-PK/mTOR | See Note 6 | [19][21] |
Note 6: Samotolisib is a potent inhibitor of Class I PI3K isoforms, DNA-PK, and mTOR.[19][21]
Experimental Protocols for Inhibitor Characterization
To comprehensively evaluate a novel kinase inhibitor such as this compound, a series of in vitro and cell-based assays should be performed. The following sections provide detailed methodologies for these key experiments.
In Vitro Kinase Assay (Biochemical Potency)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against the target kinase(s) (e.g., PI3Kα, mTOR, DNA-PK).
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR, DNA-PK)
-
Kinase-specific substrate (e.g., synthetic peptide or protein)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) or a fluorescent analog
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)[22]
-
This compound and reference inhibitors (e.g., Alpelisib, NU7441) at various concentrations
-
Microplates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitors.
-
In a microplate, combine the purified kinase, its substrate, and the kinase reaction buffer.[23][24]
-
Add the serially diluted inhibitors to the appropriate wells. Include control wells with no inhibitor (100% activity) and wells with a high concentration of a known potent inhibitor (0% activity).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled or fluorescent ATP).[22][25]
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).[25][26]
-
Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).[25]
-
Transfer the reaction mixture to a substrate-binding membrane or filter plate to separate the phosphorylated substrate from the unreacted ATP.
-
Wash the membrane/plate to remove excess ATP.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for ³²P, fluorescence measurement).[26]
-
Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay
This assay confirms that the inhibitor can enter the cell and bind to its intended target in a cellular context.
Objective: To measure the EC50 value of this compound for engaging its target kinase within intact cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with a PIK3CA mutation for a PI3Kα inhibitor).
-
Cell culture medium and supplements.
-
This compound and reference inhibitors.
-
Assay-specific reagents (e.g., for NanoBRET™, Cellular Thermal Shift Assay (CETSA), or In-Cell Western).
-
Lysis buffer.
-
Antibodies specific to the target kinase and a loading control.
-
Western blot reagents and equipment or a suitable plate reader.
Procedure (Example using Western Blot for downstream phosphorylation):
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or a reference inhibitor for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of a direct downstream substrate of the target kinase (e.g., phospho-Akt for a PI3K inhibitor).
-
Probe with a primary antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the EC50 value.
Cell Viability/Proliferation Assay
This assay assesses the functional consequence of target inhibition on cancer cell survival and growth.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in various cancer cell lines.
Materials:
-
A panel of cancer cell lines with known genetic backgrounds (e.g., with or without mutations in the target pathway).
-
Cell culture medium and supplements.
-
This compound and reference inhibitors.
-
Reagents for assessing cell viability (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Microplate reader.
Procedure:
-
Seed the cancer cell lines in 96-well plates at a low density.
-
After 24 hours, treat the cells with a range of concentrations of this compound or a reference inhibitor.
-
Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Plot the percentage of growth inhibition versus the inhibitor concentration and determine the GI50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial characterization and comparison of a novel kinase inhibitor.
By following this structured approach, researchers can generate robust and comparable data to effectively evaluate the potential of novel kinase inhibitors like this compound. This comprehensive characterization is essential for making informed decisions in the drug discovery and development process.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. musechem.com [musechem.com]
- 4. proteopedia.org [proteopedia.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. DNA damage checkpoint kinases in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. Frontiers | Anti-cancer immune responses to DNA damage response inhibitors: Molecular mechanisms and progress toward clinical translation [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 16. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 21. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 22. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro kinase assay [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. In vitro kinase assay [bio-protocol.org]
Safety Operating Guide
Prudent Disposal of Pyrido[1,2-e]purin-4-amine: A Guide for Laboratory Professionals
For immediate reference, treat Pyrido[1,2-e]purin-4-amine as a hazardous substance. The disposal protocol necessitates handling by a certified hazardous waste management service.
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, a compound utilized in contemporary research settings. In the absence of a specific Safety Data Sheet (SDS), a cautious approach is mandated. This protocol is formulated based on established best practices for the management of novel or uncharacterized solid chemical waste and considers the toxicological profiles of analogous chemical classes, such as purine analogs and heterocyclic amines.
I. Immediate Safety and Handling Precautions
Given that this compound belongs to the class of purine analogs, which are often designed to be biologically active and can interfere with DNA synthesis, it should be handled as a potentially cytotoxic agent.[1][2][3] Furthermore, some heterocyclic aromatic amines are known to be carcinogenic.[4] Therefore, stringent safety measures are essential.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile, double-gloved |
| Eye Protection | Chemical safety goggles and a face shield |
| Lab Coat | Standard, buttoned |
| Respiratory | Use in a certified chemical fume hood |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste.[5][6][7]
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8][9][10]
Step 2: Container Labeling
-
The waste container must be labeled with the words "HAZARDOUS WASTE ".
-
The label must include:
-
The full chemical name: This compound
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The laboratory of origin (building and room number).
-
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure area within the laboratory.
-
Ensure the storage area is away from heat sources and incompatible materials.
Step 4: Scheduling Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical through standard laboratory trash or drains.[11]
Step 5: Decontamination of Empty Containers
-
Any container that held the pure compound must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).
-
The first rinsate must be collected and disposed of as hazardous waste.[8][12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After triple-rinsing and air-drying in a fume hood, deface the original label before disposing of the container in the appropriate laboratory glassware or solid waste stream.[6][13]
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Categorization of Chemical Waste
The following diagram outlines the general logic for categorizing chemical waste in a laboratory setting, which informs the cautious approach taken with this compound.
Caption: Decision tree for chemical waste categorization.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding a culture of safety and regulatory compliance within the scientific community.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine analogue - Wikipedia [en.wikipedia.org]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
